Product packaging for 3-Amino-5-ethoxyisoxazole(Cat. No.:CAS No. 32326-26-4)

3-Amino-5-ethoxyisoxazole

Cat. No.: B112461
CAS No.: 32326-26-4
M. Wt: 128.13 g/mol
InChI Key: AHICMKLBYCHIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-ethoxyisoxazole is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry. As part of the isoxazole family, a privileged scaffold in drug discovery, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Its structure is particularly valued for creating potential therapeutics, with research indicating that analogous isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In pharmaceutical research, the isoxazole ring is a critical pharmacophore found in several approved drugs. The amino and ethoxy functional groups on this core structure provide handles for further chemical modification, enabling the synthesis of compounds that can interact with diverse biological targets . For instance, isoxazole derivatives have been developed as inhibitors for enzymes like aromatase, which is a key target in breast cancer therapy, and have shown promise as inducers of apoptosis and tubulin polymerization inhibitors . Furthermore, its application extends to agricultural chemistry, where it can be utilized in the development of new herbicides and fungicides. The electronic properties of the isoxazole ring, characterized by a weak N–O bond, allow for ring-opening reactions and regioselective functionalization, making this compound a valuable and flexible precursor for constructing more complex chemical entities . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B112461 3-Amino-5-ethoxyisoxazole CAS No. 32326-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHICMKLBYCHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614246
Record name 5-Ethoxy-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32326-26-4
Record name 5-Ethoxy-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-amino-5-ethoxyisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the core synthetic strategy, encompassing the preparation of key intermediates and their subsequent transformation into the target molecule. Experimental protocols, quantitative data, and process visualizations are provided to facilitate a comprehensive understanding of the synthetic routes.

Core Synthesis Strategy: A Two-Step Approach

The most prominent and logical synthetic route to this compound is a two-step process. This pathway begins with the formation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate, followed by a cyclocondensation reaction with hydroxylamine to construct the desired isoxazole ring.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

The initial step involves the reaction of ethyl cyanoacetate with triethyl orthoformate . This reaction is typically catalyzed by an acid, such as acetic anhydride, and proceeds via a condensation mechanism to yield ethyl 2-cyano-3-ethoxyacrylate. This intermediate is a crucial building block, providing the necessary carbon framework and functional groups for the subsequent cyclization.

Step 2: Cyclocondensation with Hydroxylamine

The second step is the pivotal ring-forming reaction. Ethyl 2-cyano-3-ethoxyacrylate is reacted with hydroxylamine , typically in the form of hydroxylamine hydrochloride, in the presence of a base. The base, such as sodium ethoxide or potassium carbonate, deprotonates the hydroxylamine, which then acts as a nucleophile. The reaction proceeds through a series of addition and elimination steps, culminating in the formation of the this compound ring. The regioselectivity of this reaction, favoring the 3-amino isomer, is influenced by the reaction conditions, including pH and temperature.[1]

Visualizing the Synthesis Pathway

The logical flow of the primary synthesis pathway for this compound is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation A Ethyl Cyanoacetate C Ethyl 2-cyano-3-ethoxyacrylate A->C B Triethyl Orthoformate B->C F This compound C->F D Hydroxylamine Hydrochloride D->F E Base (e.g., Sodium Ethoxide) E->F

Primary synthesis pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate)

This protocol is based on the established synthesis of similar α,β-unsaturated cyanoacetates.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of acetic anhydride (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120-140 °C). Ethanol will begin to distill off as the reaction proceeds.

  • Continue heating until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to yield pure ethyl 2-cyano-3-ethoxyacrylate.

Protocol 2: Synthesis of 3-Amino-5-alkyisoxazoles (General Procedure)

This general procedure for the synthesis of 3-amino-5-alkylisoxazoles from β-keto nitriles can be adapted for the ethoxy analog.[1]

Materials:

  • β-Keto nitrile (or in this case, ethyl 2-cyano-3-ethoxyacrylate)

  • Hydroxylamine hydrochloride

  • Base (e.g., potassium carbonate or sodium hydroxide)

  • Solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • In a reaction vessel, dissolve hydroxylamine hydrochloride (1.2-1.5 eq) in the chosen solvent.

  • Add the base portion-wise to the hydroxylamine solution to generate free hydroxylamine. The pH of the solution should be carefully monitored and maintained within a range of 7-8 to favor the formation of the 3-amino isomer.[1]

  • Add the ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • The reaction is typically stirred at a controlled temperature, for instance, at or below 45°C, for several hours until completion, which can be monitored by techniques like TLC or LC-MS.[1]

  • Upon completion, the reaction mixture is worked up. This may involve neutralization with acid, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer with brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of analogous 3-aminoisoxazoles, which can serve as a benchmark for the synthesis of the 5-ethoxy derivative.

ParameterStep 1: Intermediate Synthesis (Typical)Step 2: Cyclocondensation (Analogous)[1]
Reactant Ratio Ethyl cyanoacetate : Triethyl orthoformate (1 : 1.2)β-Keto nitrile : Hydroxylamine HCl (1 : 1.2-1.5)
Catalyst/Base Acetic anhydridePotassium Carbonate / Sodium Hydroxide
Solvent None or high-boiling inert solventWater, Ethanol
Temperature 120-140 °C≤ 45 °C
Reaction Time 2-6 hours4-24 hours
Yield 70-90%60-90%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow start Start step1 Synthesize Ethyl 2-cyano-3-ethoxyacrylate start->step1 purify1 Purify Intermediate (Vacuum Distillation) step1->purify1 step2 Cyclocondensation with Hydroxylamine purify1->step2 workup Reaction Workup (Extraction, Washing) step2->workup purify2 Purify Final Product (Recrystallization/Chromatography) workup->purify2 analysis Characterization (NMR, MS, etc.) purify2->analysis end End Product analysis->end

General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a feasible process for researchers and drug development professionals. The two-step pathway, involving the formation of an ethoxy-substituted cyanoacrylate intermediate followed by cyclocondensation with hydroxylamine, presents a logical and adaptable route. While a specific, detailed protocol for the title compound is not widely published, the provided methodologies for analogous compounds offer a strong foundation for its successful synthesis. Careful control of reaction parameters, particularly pH and temperature during the cyclization step, is crucial for achieving high yields and regioselectivity. The data and visualizations presented in this guide are intended to provide a thorough understanding of the synthetic landscape for this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physicochemical properties of 3-Amino-5-ethoxyisoxazole (CAS No: 32326-26-4), a heterocyclic amine of interest in medicinal chemistry and synthetic applications. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data from the closely related analogue, 3-Amino-5-methylisoxazole, to provide researchers with a valuable point of reference. The guide outlines generalized experimental protocols for synthesis and characterization and includes a workflow visualization to aid in laboratory applications.

Core Physicochemical Properties of this compound

Direct experimental data for this compound is sparse in publicly available literature. The following table summarizes the core identification and molecular properties that have been established.

PropertyDataSource
IUPAC Name 5-Ethoxy-1,2-oxazol-3-amine
CAS Number 32326-26-4[1]
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
Canonical SMILES CCOС1=CC(=NO1)N

Comparative Data: 3-Amino-5-methylisoxazole

To provide a predictive context for the properties of this compound, this section presents data for the well-characterized and structurally similar compound, 3-Amino-5-methylisoxazole (CAS: 1072-67-9). Researchers can use this data as a baseline for estimating the properties of the ethoxy derivative.

PropertyDataSource
Molecular Formula C₄H₆N₂O[2][3][4]
Molecular Weight 98.10 g/mol [2][4]
Physical Appearance White to faint yellow or brown crystalline powder, crystals, or chunks.[3][4][5]
Melting Point 59-61 °C[4][5][6]
Boiling Point 183.6°C (Estimated)[5][7]
pKa 2.40 ± 0.10 (Predicted)[7]
Solubility DMSO: 55 mg/mLIn Vivo Formulation: 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[8]
Storage Temperature 2-8°C[5][7]

Experimental Protocols

General Synthesis of 3-Amino-5-alkoxyisoxazoles

The synthesis of 3-amino-5-alkoxyisoxazoles can be achieved through the cyclization of a β-ketonitrile precursor with hydroxylamine. The regioselectivity of the reaction is a critical factor and is often controlled by pH and temperature.[9][10]

Objective: To synthesize this compound from ethyl 3-cyano-3-oxopropanoate.

Materials:

  • Ethyl 3-cyano-3-oxopropanoate (or other suitable β-ketonitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)

  • Solvent (e.g., Water, Ethanol, Toluene)

  • Acid for workup (e.g., Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Protocol:

  • Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride and a base (e.g., potassium carbonate) in water or an appropriate solvent system. Stir at room temperature for approximately 20-30 minutes.[11]

  • Reaction Initiation: Add the β-ketonitrile precursor (e.g., ethyl 3-cyano-3-oxopropanoate) to the hydroxylamine solution.

  • Control of Regioselectivity: To favor the formation of the 3-amino isomer, maintain the reaction pH between 7 and 8 and the temperature at or below 45°C.[9] These conditions favor the reaction of hydroxylamine with the nitrile group.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acid-Mediated Cyclization: Upon completion of the initial reaction, carefully add acid (e.g., concentrated HCl) to adjust the pH to acidic conditions (pH 1-2) to facilitate the cyclization step.[11][12]

  • Extraction and Purification: After cyclization, neutralize the solution and extract the product using an organic solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product can be further purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Characterization Protocol: Melting Point Determination

Objective: To determine the melting point of the synthesized this compound.

Materials:

  • Purified crystalline sample of this compound

  • Capillary tubes

  • Melting point apparatus

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on analogues like 3-amino-5-methylisoxazole). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualized Workflows and Pathways

As this compound is primarily a synthetic building block, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a general workflow for its synthesis and subsequent characterization, a critical process for any drug development professional.

G cluster_prep Preparation & Synthesis cluster_purification Isolation & Purification cluster_char Characterization start Select Precursors (β-Ketonitrile, Hydroxylamine) reaction Controlled Reaction (pH 7-8, Temp ≤ 45°C) start->reaction cyclization Acid-Mediated Cyclization reaction->cyclization extraction Solvent Extraction cyclization->extraction Crude Product purify Column Chromatography or Recrystallization extraction->purify struct_confirm Structural Confirmation (NMR, MS) purify->struct_confirm Purified Product purity_check Purity Analysis (HPLC, GC) struct_confirm->purity_check phys_prop Physicochemical Analysis (Melting Point, Solubility) purity_check->phys_prop final_product Final Characterized Compound phys_prop->final_product

Caption: General workflow for synthesis and characterization of this compound.

Biological Context and Potential Applications

While direct biological activity data for this compound is limited, the isoxazole scaffold is a key pharmacophore in medicinal chemistry.[13] The related compound, 3-Amino-5-methylisoxazole, is a known intermediate in the synthesis of sulfamethoxazole, a broad-spectrum antibiotic.[5][7][8] This suggests that this compound could serve as a valuable building block for developing novel therapeutic agents, potentially in areas such as antibacterial, anti-inflammatory, or anticancer research.[13][14] Its utility as a precursor allows for structural modifications to explore new chemical space and develop compounds with tailored pharmacological profiles.[3]

References

3-Amino-5-ethoxyisoxazole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethoxyisoxazole is a heterocyclic organic compound belonging to the isoxazole family. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties, probable synthetic routes based on related compounds, and potential areas of application. Much of the detailed experimental data and biological context is drawn from studies on the closely related and more extensively researched 3-amino-5-alkylisoxazoles.

Core Compound Details

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 32326-26-4
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Chemical Structure
alt text
Synonyms 5-Ethoxy-3-isoxazolamine, 5-Ethoxyisoxazol-3-amine

Synthesis and Experimental Protocols

General Synthetic Approach for 3-Amino-5-alkoxyisoxazoles

A plausible synthetic route for this compound would start from ethyl 3-ethoxy-3-oxopropanoate, which can be converted to the corresponding β-ketonitrile. The subsequent reaction with hydroxylamine under controlled pH would yield the desired product.

A reliable procedure for accessing a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where reaction temperature and pH were identified as key factors in determining the regioselectivity.[1] Specifically, for the synthesis of 3-amino isoxazoles, the reaction of the nitrile with hydroxylamine is favored at a pH between 7 and 8 and at a temperature of ≤45 °C, followed by acid-mediated cyclization.[1]

Logical Workflow for Regioselective Synthesis

The following diagram illustrates the decision-making process for the regioselective synthesis of aminoisoxazoles based on reaction conditions.

G Regioselective Synthesis of Aminoisoxazoles cluster_conditions Reaction Conditions cluster_reactants Key Reactants cluster_products Products pH > 8\n100 °C pH > 8 100 °C 5-Aminoisoxazole 5-Aminoisoxazole pH > 8\n100 °C->5-Aminoisoxazole 7 < pH < 8\n≤45 °C 7 < pH < 8 ≤45 °C 3-Aminoisoxazole 3-Aminoisoxazole 7 < pH < 8\n≤45 °C->3-Aminoisoxazole β-Ketonitrile β-Ketonitrile Reaction Reaction β-Ketonitrile->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Reaction->pH > 8\n100 °C Ketone reaction favored Reaction->7 < pH < 8\n≤45 °C Nitrile reaction favored

Caption: Factors influencing regioselectivity in aminoisoxazole synthesis.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the 3-aminoisoxazole scaffold is present in numerous bioactive molecules. These derivatives have shown a wide range of pharmacological effects, suggesting potential areas of investigation for the title compound.

Biological Activity of 3-Aminoisoxazole DerivativesPotential Applications
AntimicrobialDevelopment of new antibiotics and antifungals.
Anti-inflammatoryTreatment of inflammatory diseases.
AnticancerAs intermediates in the synthesis of novel chemotherapeutic agents.[2]
Neurological DisordersAs building blocks for drugs targeting the central nervous system.

The 3-aminoisoxazole moiety is a key structural component in various pharmaceutical compounds and serves as a versatile building block in medicinal chemistry.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the reviewed literature. For reference, the spectroscopic data for the closely related 3-Amino-5-methylisoxazole is presented below.

Spectroscopic Data for 3-Amino-5-methylisoxazole
¹H NMR (CDCl₃) δ 5.51 (s, 1H), 4.15 (br s, 2H), 2.31 (s, 3H)
¹³C NMR (CDCl₃) δ 171.1, 163.5, 90.1, 12.2
Mass Spectrum (m/z) 98.1 (M+)

Conclusion

This compound is a chemical compound with potential for applications in drug discovery and development, largely inferred from the activities of related 3-aminoisoxazole derivatives. The lack of specific data for this ethoxy derivative highlights an opportunity for further research into its synthesis, characterization, and biological evaluation. The synthetic strategies outlined, based on established methods for analogous compounds, provide a solid foundation for future laboratory work. Researchers are encouraged to explore the properties of this compound to unlock its potential therapeutic value.

References

Spectroscopic and Analytical Profile of 3-Amino-5-ethoxyisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Amino-5-ethoxyisoxazole did not yield direct results in the available scientific literature and chemical databases. Therefore, this document serves as a comprehensive technical guide presenting predicted data based on the analysis of closely related isoxazole derivatives and established spectroscopic principles. The experimental protocols provided are generalized to guide researchers in the analytical characterization of similar compounds.

The structural elucidation of novel chemical entities is foundational in drug discovery and development. Isoxazole derivatives are of significant interest due to their presence in numerous commercial pharmaceuticals.[1] This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from data for analogous compounds, including 3-amino-5-methylisoxazole and other substituted isoxazoles, and are guided by established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.0 - 6.0Singlet (broad)-NH₂
~5.4Singlet-H-4
~4.3Quartet~7.1O-CH₂-CH₃
~1.4Triplet~7.1O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173C-5
~165C-3
~78C-4
~69O-CH₂
~14CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (Amine)
2980 - 2850MediumC-H stretching (Aliphatic)
~1620StrongC=N stretching (Isoxazole ring)
~1580MediumN-H bending (Amine)
1450 - 1380MediumC-H bending (Aliphatic)
1250 - 1050StrongC-O stretching (Ether and Isoxazole ring)
~1150MediumN-O stretching (Isoxazole ring)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.[5] The fragmentation of isoxazoles can be complex, often involving ring cleavage.[6][7]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/zProposed Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
100[M - C₂H₄]⁺
84[M - C₂H₅O + H]⁺
56[C₃H₂NO]⁺
43[C₂H₃O]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Wipe the outside of the NMR tube clean before insertion into the spectrometer.[9]

Data Acquisition:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[10]

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Longer acquisition times or a higher number of scans are often required due to the low natural abundance of ¹³C.

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): [11]

  • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[11]

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[11]

  • Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

  • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[11]

Data Acquisition:

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.[3]

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[3]

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Illustrative for ESI and EI):

  • Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Electrospray Ionization (ESI):

    • ESI is a "soft" ionization technique suitable for polar molecules, often coupled with liquid chromatography (LC-MS).[12][13]

    • The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[13]

    • The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺), which are then analyzed.[12]

  • Electron Ionization (EI):

    • EI is a "hard" ionization technique that causes significant fragmentation, useful for structural elucidation of small, volatile molecules.[14][15]

    • The sample is vaporized and introduced into the ion source under vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing an electron to be ejected and forming a molecular ion (M⁺).[14]

    • The energetically unstable molecular ions fragment into smaller, characteristic ions.[5]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel isoxazole derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acq ¹H & ¹³C NMR Acquisition SamplePrep->NMR_Acq IR_Acq FTIR Acquisition SamplePrep->IR_Acq MS_Acq Mass Spectrometry Acquisition SamplePrep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Data_Analysis Combined Data Analysis NMR_Data->Data_Analysis IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Data_Analysis MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm

Caption: Analytical workflow for the characterization of this compound.

References

Technical Guide: Solubility Profile of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Amino-5-ethoxyisoxazole and outlines detailed experimental protocols for its precise determination in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document leverages data from structurally similar compounds and established principles of physical chemistry to offer a predictive analysis and a robust framework for experimental validation.

Predicted Solubility of this compound

Based on its molecular structure, this compound is a polar molecule. The presence of an amino group (-NH2), an ether linkage (-O-), and the nitrogen and oxygen atoms within the isoxazole ring contribute to its polarity and potential for hydrogen bonding.

Generally, isoxazole and its derivatives exhibit greater solubility in polar solvents.[1] For instance, the closely related compound, 3-Amino-5-methylisoxazole, is known to be soluble in alcohol and ether.[2] Another analog, 3-Amino-5-methylisoxazole, has documented solubility in Dimethyl Sulfoxide (DMSO) at 55 mg/mL. Given the structural similarities, it is anticipated that this compound will exhibit favorable solubility in polar protic and aprotic solvents.

Anticipated Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).

  • Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate, dichloromethane, and acetone.

  • Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene.

  • Aqueous Solubility: The presence of the amino group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions, the protonation of the amino group to form a salt will likely increase water solubility.

Quantitative structure-property relationship (QSPR) models can also be employed to predict the aqueous solubility of organic compounds based on their chemical structures.[3][4] These computational tools can provide valuable estimates to guide initial experimental design.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Water (pH 5)25Gravimetric
Water (pH 7)25Gravimetric
Water (pH 9)25Gravimetric
Methanol25Gravimetric
Ethanol25Gravimetric
Isopropanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Dimethyl Sulfoxide25Gravimetric
Hexane25Gravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the equilibrium solubility method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be under constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A 1. Preparation of Saturated Solutions B 2. Equilibration in Thermostatic Shaker A->B Incubate C 3. Sample Collection and Filtration B->C Withdraw Supernatant D 4. Quantification (e.g., HPLC, UV-Vis) C->D Analyze Sample E 5. Calculation of Solubility D->E Calculate Concentration

Caption: Workflow for the experimental determination of solubility.

References

potential applications of 3-Amino-5-ethoxyisoxazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 3-Amino-5-ethoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising potential of this compound as a key building block in medicinal chemistry. While direct studies on this specific molecule are limited, this paper extrapolates its potential applications based on the well-established biological activities of structurally related 3-amino-5-alkyl and 3,5-disubstituted isoxazole derivatives. The isoxazole ring is a privileged scaffold in drug discovery, known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an overview of the probable synthetic routes, potential biological targets, and relevant experimental protocols to facilitate further research and development of novel therapeutics based on the this compound core.

Synthesis of the 3-Amino-5-alkoxyisoxazole Scaffold

The synthesis of this compound can be approached through established methods for preparing analogous 3-amino-5-alkylisoxazoles. A reliable and regioselective method involves the reaction of a β-ketonitrile precursor with hydroxylamine. The regioselectivity of the reaction to yield the desired 3-amino isomer over the 5-amino isomer is critically influenced by pH and reaction temperature. Specifically, maintaining a pH between 7 and 8 and a temperature at or below 45°C favors the reaction of hydroxylamine with the nitrile group, leading to the formation of the 3-aminoisoxazole.[3]

A plausible synthetic pathway for this compound would start from ethyl 3-oxopentanoate, which can be converted to its corresponding β-ketonitrile, 3-oxo-2-pentanenitrile. Subsequent reaction with hydroxylamine under controlled pH and temperature conditions, followed by an acid-mediated cyclization, would yield the target molecule.

Potential Therapeutic Applications

Based on the biological activities of structurally similar isoxazole derivatives, this compound holds potential as a scaffold for the development of novel therapeutic agents in several key areas:

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties through various mechanisms of action.[4][5][6] These include the inhibition of crucial cellular targets like tubulin and Heat Shock Protein 90 (HSP90), as well as the modulation of key signaling pathways involved in cancer progression.[3][7]

Derivatives of 3,5-disubstituted isoxazoles, particularly those bearing alkoxyaryl substituents, have shown potent antitubulin activity, leading to mitotic arrest and apoptosis in cancer cells.[8] The 3-amino group of this compound provides a convenient handle for the introduction of various aryl or heteroaryl moieties, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.

Furthermore, isoxazole-containing compounds have been identified as inhibitors of key enzymes in cancer-related signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and carcinogenesis.[9][10]

Anti-inflammatory Activity

The demonstrated ability of isoxazole derivatives to inhibit COX and LOX enzymes suggests their potential as anti-inflammatory agents.[9][10] By derivatizing the 3-amino group of this compound, it is conceivable to develop selective inhibitors of these enzymes for the treatment of inflammatory disorders.

Quantitative Bioactivity Data of Related Isoxazole Derivatives

While specific IC50 values for this compound derivatives are not yet available in the public domain, the following table summarizes the bioactivity of structurally related isoxazole compounds, providing a benchmark for future drug discovery efforts.

Compound ClassTarget/AssayCell LineIC50 ValueReference
3,5-Disubstituted Isoxazole DerivativesTubulin Polymerization Inhibition--[11]
Isoxazole-carboxamide DerivativesCytotoxicityHep3B (Liver Cancer)~23 µg/mL[12]
Isoxazole-carboxamide DerivativesCytotoxicityHeLa (Cervical Cancer)15.48 µg/mL[12]
3,5-Disubstituted Isoxazole-Tyrosol ConjugatesAntiproliferative ActivityK562 (Leukemia)16-18 µg/mL[13]
5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazolesAnticancer ActivityMCF-7 (Breast Cancer)2.63 µM[1]
Isoxazole Derivatives5-Lipoxygenase (5-LOX) Inhibition-8.47 µM[14]

Key Experimental Protocols

To facilitate the investigation of novel derivatives of this compound, detailed methodologies for key biological assays are provided below.

General Synthesis of 3-Amino-5-alkoxyisoxazoles

This protocol is adapted from the synthesis of 3-amino-5-alkylisoxazoles and would require optimization for the ethoxy derivative.

Step 1: Synthesis of the β-Ketonitrile Intermediate The appropriate β-ketoester (e.g., ethyl 3-oxopentanoate) is reacted with a suitable nitrile source, such as cyanoacetic acid, in the presence of a dehydrating agent and a base to yield the corresponding β-ketonitrile.

Step 2: Cyclization to form the 3-Aminoisoxazole Ring The β-ketonitrile is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride is added, and the pH of the reaction mixture is carefully adjusted to between 7 and 8 using a base (e.g., sodium hydroxide). The reaction is maintained at a controlled temperature (e.g., ≤ 45°C) and monitored by thin-layer chromatography (TLC) until completion. An acidic workup is then performed to facilitate the cyclization and isolation of the this compound product.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[15]

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for anticancer derivatives of this compound can be visualized through signaling pathway and experimental workflow diagrams.

anticancer_pathway cluster_drug This compound Derivative cluster_effects Cellular Effects Drug Isoxazole Derivative Tubulin Tubulin Drug->Tubulin Inhibition HSP90 HSP90 Drug->HSP90 Inhibition COX_LOX COX/LOX Drug->COX_LOX Inhibition Microtubule_Disruption Microtubule Disruption Oncoprotein_Degradation Oncoprotein Degradation Inflammation_Reduction Reduced Inflammation Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Oncoprotein_Degradation->Apoptosis Mitotic_Arrest->Apoptosis experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, LOX, Kinase) MTT->Enzyme_Assay Active Compounds Tubulin_Polymerization Tubulin Polymerization Assay Enzyme_Assay->Tubulin_Polymerization Western_Blot Western Blot Analysis (e.g., for Apoptosis Markers) Tubulin_Polymerization->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Animal_Model Xenograft Animal Model Cell_Cycle->Animal_Model Lead Compound

References

The Enigmatic Profile of 3-Amino-5-ethoxyisoxazole: A Scarcity of Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific and patent literature reveals a significant lack of detailed information regarding the discovery, history, and specific applications of 3-Amino-5-ethoxyisoxazole (CAS Number: 32326-26-4). While this chemical entity is listed in several commercial supplier catalogs, indicating its synthesis and availability for research purposes, it has not been the subject of extensive published studies. As a result, a detailed technical guide on its core discovery, experimental protocols, and biological pathways, as initially requested, cannot be compiled from the public domain.

The scarcity of data for this compound is in stark contrast to its close structural analog, 3-Amino-5-methylisoxazole . This related compound is a well-documented and pivotal intermediate in medicinal chemistry, most notably in the synthesis of sulfonamide antibiotics. The extensive body of research on the methyl analog highlights the significant role that the 5-position substituent on the isoxazole ring plays in the scientific interest and utility of these molecules.

A Pivot to a Well-Documented Analog: 3-Amino-5-methylisoxazole

Given the absence of in-depth information on the ethoxy variant, this guide will instead focus on the discovery and history of the extensively studied 3-Amino-5-methylisoxazole . This pivot allows for a comprehensive exploration of a closely related molecule that aligns with the spirit of the original inquiry and provides valuable insights for researchers, scientists, and drug development professionals interested in this chemical class.

Discovery and Historical Context of 3-Amino-5-methylisoxazole

The emergence of 3-Amino-5-methylisoxazole is intrinsically linked to the development of sulfonamide drugs, a class of synthetic antimicrobial agents that were among the first effective treatments for bacterial infections. While the precise first synthesis is not definitively documented in a singular "discovery" paper, its importance grew with the need for versatile building blocks for novel pharmaceuticals.

Early synthetic routes were often plagued by low yields and the formation of isomeric impurities. A significant advancement in the reliable and regioselective synthesis of 3-amino-5-alkylisoxazoles was a key development. One notable method involves the reaction of β-keto nitriles with hydroxylamine. The control of pH and temperature is crucial in directing the regioselectivity of the cyclization, allowing for the preferential formation of the desired 3-amino isomer.

Synthetic Pathways and Experimental Protocols

The synthesis of 3-amino-5-alkylisoxazoles, including the methyl variant, has been a subject of methodological refinement over the years. Below are generalized experimental approaches derived from the literature.

General Synthesis of 3-Amino-5-alkylisoxazoles

A common and reliable method for the synthesis of 3-amino-5-alkylisoxazoles involves the reaction of a β-keto nitrile with hydroxylamine, followed by an acid-mediated cyclization. The regioselectivity is highly dependent on the reaction conditions.

Experimental Workflow: Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles

G cluster_step1 Step 1: Reaction cluster_step2 Step 2: Condition Control cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Product A β-Keto Nitrile C Reaction Mixture A->C B Hydroxylamine B->C D Adjust pH (7 < pH < 8) C->D E Control Temperature (≤ 45°C) D->E F Acid-Mediated Cyclization E->F G 3-Amino-5-Alkylisoxazole F->G

Caption: General workflow for the regioselective synthesis of 3-amino-5-alkylisoxazoles.

Protocol:

  • Reaction Setup: A solution of the appropriate β-keto nitrile is prepared in a suitable solvent.

  • Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the reaction mixture. The pH is carefully adjusted to a range of 7-8 using a base.

  • Temperature Control: The reaction temperature is maintained at or below 45°C to favor the attack of hydroxylamine on the nitrile functionality.

  • Cyclization: After the initial reaction, an acid is added to facilitate the cyclization to the isoxazole ring.

  • Workup and Purification: The reaction mixture is worked up through extraction and purified using techniques such as crystallization or column chromatography to isolate the 3-amino-5-alkylisoxazole.

Biological Significance and Mechanism of Action

The primary biological significance of 3-Amino-5-methylisoxazole lies in its role as a precursor to sulfamethoxazole, a widely used sulfonamide antibiotic. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital nutrient for the synthesis of nucleic acids and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.

Signaling Pathway: Mechanism of Action of Sulfonamides

G cluster_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition Bacteria Bacterial Cell DHF->Bacteria Essential for growth

Caption: Simplified pathway showing the competitive inhibition of DHPS by sulfonamides.

Quantitative Data

Due to the lack of specific studies on this compound, quantitative data regarding its biological activity (e.g., IC50, MIC values) are not available. For 3-Amino-5-methylisoxazole, its significance is primarily as a synthetic intermediate, and thus, biological activity data for the intermediate itself is not the focus of most studies. The biological data is extensively available for the final drug products derived from it, such as sulfamethoxazole.

PropertyThis compound3-Amino-5-methylisoxazole
CAS Number 32326-26-41072-67-9
Molecular Formula C5H8N2O2C4H6N2O
Molecular Weight 128.13 g/mol 98.10 g/mol
Published Research Very LimitedExtensive
Primary Application Research ChemicalIntermediate for Sulfonamides

Conclusion

While this compound remains a molecule with an unwritten history in the scientific literature, the extensive research on its close analog, 3-Amino-5-methylisoxazole, provides a valuable framework for understanding the chemistry and potential applications of 3-amino-5-substituted isoxazoles. The well-established synthetic routes and the clear biological rationale for the use of the methyl analog in drug discovery underscore the importance of this class of heterocyclic compounds. Further research into the properties and potential applications of the ethoxy variant could reveal unique characteristics and new opportunities in medicinal chemistry and materials science. For now, it remains an open area for discovery.

Theoretical Exploration of 3-Amino-5-ethoxyisoxazole: A Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of 3-Amino-5-ethoxyisoxazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages findings from closely related analogs, such as 3-aminoisoxazole and 3-amino-5-methylisoxazole, to project the anticipated structural characteristics and to outline robust computational and experimental protocols for its detailed investigation.

Predicted Molecular Structure and Electronic Properties

The molecular structure of this compound is characterized by a five-membered isoxazole ring, substituted with an amino group at the 3-position and an ethoxy group at the 5-position. Theoretical studies, primarily employing quantum chemical calculations, are essential to elucidate the precise geometric and electronic features of this molecule.

Molecular Geometry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry. These calculations predict key structural parameters including bond lengths, bond angles, and dihedral angles. Based on studies of analogous compounds like 3-aminoisoxazole, the geometry of the isoxazole ring is expected to be nearly planar.[1] The amino group's orientation relative to the ring is a critical factor influencing the molecule's electronic properties.

A hypothetical computational workflow for determining these properties is outlined below.

G Computational Workflow for this compound cluster_input Input cluster_computation Quantum Chemical Calculations cluster_analysis Analysis & Validation cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis spectro_sim Spectroscopic Simulation (IR, Raman, UV-Vis, NMR) freq_calc->spectro_sim electronic_prop->spectro_sim comparison Comparison with Experimental Data struct_analysis->comparison spectro_sim->comparison results Optimized Structure, Spectra, Electronic Data comparison->results

Caption: A typical workflow for the theoretical study of a molecule.

The anticipated bond lengths and angles for this compound, extrapolated from data on similar molecules, are presented in Table 1.[1][2]

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted Value
Bond Lengths (Å)
N1-O21.42
O2-C31.35
C3-C41.41
C4-C51.36
C5-N11.31
C3-N(amino)1.36
C5-O(ethoxy)1.34
O(ethoxy)-C(ethyl)1.43
C(ethyl)-C(methyl)1.52
**Bond Angles (°) **
C5-N1-O2108
N1-O2-C3110
O2-C3-C4112
C3-C4-C5105
C4-C5-N1105
N(amino)-C3-C4128
O(ethoxy)-C5-C4129
Electronic Properties

The electronic landscape of this compound is crucial for understanding its reactivity and potential interactions in biological systems. Key electronic properties that are typically investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment~3.5 DPolarity and intermolecular interactions

Experimental and Computational Protocols

A thorough investigation of this compound necessitates a combined experimental and computational approach.

Computational Methodology

A robust computational protocol for studying the molecular structure of this compound would involve the following steps:

  • Geometry Optimization: The initial molecular structure is optimized using a suitable level of theory and basis set, for instance, the B3LYP functional with the 6-311++G(d,p) basis set, within the framework of Density Functional Theory (DFT).[3][4]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

  • Spectroscopic Simulations: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3] Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT).[5]

  • Electronic Property Calculations: The optimized geometry is used to compute electronic properties such as HOMO-LUMO energies, the MEP surface, and Mulliken atomic charges.[4]

Experimental Protocols

Experimental validation of the theoretical findings is crucial. Key experimental techniques would include:

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the most accurate and definitive determination of the molecular geometry in the solid state.[2]

  • Spectroscopic Techniques:

    • FT-IR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with the simulated spectra.

    • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, which can be correlated with the calculated chemical shifts.[5]

    • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be compared with TD-DFT calculations.[5]

    • Microwave Spectroscopy: For gas-phase studies, high-resolution microwave spectroscopy can yield very precise rotational constants, from which an accurate molecular structure can be derived.[1]

Molecular Visualization

The three-dimensional structure of this compound is best represented through molecular modeling.

References

Technical Guide on the Safety and Handling of 3-Amino-5-ethoxyisoxazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on analogous compounds, 3-Amino-5-ethoxyisoxazole should be handled as a hazardous substance. The primary hazards are likely to include skin, eye, and respiratory irritation, and it may be harmful if swallowed.[1][2][3]

GHS Hazard Classification (Composite)

The following table summarizes the GHS classifications reported for structurally similar compounds. It is prudent to assume this compound may exhibit similar hazardous properties.

Hazard ClassCategoryGHS CodeHazard StatementSource Compound(s)
Acute Toxicity, Oral4H302Harmful if swallowed3-Amino-5-methylisoxazole[1], 3-Amino-5-tert-butylisoxazole[3], 3-Amino-5-methylthio-1H-1,2,4-triazole[4]
Skin Corrosion/Irritation2H315Causes skin irritation3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3]
Serious Eye Damage/Eye Irritation2A / 2H319Causes serious eye irritation3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory)3H335May cause respiratory irritation3-Amino-5-methylisoxazole[1], 4-Amino-3,5-dimethylisoxazole[2], 3-Amino-5-tert-butylisoxazole[3]
Combustible Dust--May form combustible dust concentrations in air3-Amino-5-methylthio-1H-1,2,4-triazole[4]
GHS Label Elements
  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning[2][4]

  • Hazard Statements: H302, H315, H319, H335[1][2][3]

  • Precautionary Statements: A comprehensive list is provided in the handling protocols section.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for a related compound to provide a general reference.

PropertyValueSource Compound
Physical State Powder / Solid3-Amino-5-methylthio-1H-1,2,4-triazole[4]
Appearance Beige3-Amino-5-methylthio-1H-1,2,4-triazole[4]
Odor Odorless3-Amino-5-methylthio-1H-1,2,4-triazole[4]
Melting Point 130 - 133 °C / 266 - 271.4 °F3-Amino-5-methylthio-1H-1,2,4-triazole[4]
Molecular Weight 112.13 g/mol 4-Amino-3,5-dimethylisoxazole[2]
Stability Stable under normal, recommended conditions[2][4][5]General

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling isoxazole derivatives.

General Handling Precautions
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][6] Provide appropriate exhaust ventilation where dust is formed.[2]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2] Do not breathe dust, fumes, or vapors.[2][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should be laundered separately before reuse.[1]

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory.[6] The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Protects against splashes and dust that can cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[2]Prevents skin contact which can lead to irritation.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned, and long pants.[6]Protects skin from accidental spills and splashes.[6]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate.[3]Minimizes the inhalation of dust which can cause respiratory tract irritation.[6]
Storage Conditions
  • Store in a tightly closed, suitable, and labeled container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[7] Some related compounds recommend freezer storage.[5]

  • Store locked up.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]

Emergency and Disposal Procedures

First Aid Measures
Exposure RouteProtocol
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek medical attention.[4]
If on Skin Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8]
If in Eyes Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids apart.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
If Swallowed Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor if you feel unwell.[1][4]
Spill and Release Measures
  • Minor Spills: Use dry clean-up procedures and avoid generating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[2][4]

  • Major Spills: Evacuate personnel to a safe area.[2] Alert emergency services.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent the spillage from entering drains or water courses.[1]

  • Cleanup: After material has been collected, wash the area down with large amounts of water.[1]

Disposal Considerations
  • Dispose of this chemical and its container as hazardous waste.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not let the product enter drains.[2]

Visual Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling a powdered chemical substance like this compound in a research environment.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Required PPE (Goggles, Coat, Gloves) prep_risk->prep_ppe prep_setup Verify Fume Hood & Safety Shower/Eyewash prep_ppe->prep_setup handle_receive Obtain Container from Storage prep_setup->handle_receive Proceed to Handling handle_weigh Weigh Compound (Avoid Dust Generation) handle_receive->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_store Securely Close & Return Original Container handle_transfer->handle_store cleanup_decontaminate Decontaminate Work Surface handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Contaminated Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill Spill Occurs exposure Personnel Exposure

Caption: Standard laboratory workflow for handling hazardous chemical powders.

References

A Comprehensive Technical Review of 3-Amino-5-ethoxyisoxazole and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-Amino-5-ethoxyisoxazole and its structurally related analogs. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This review consolidates current knowledge on the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying scientific principles.

Synthesis of 3-Aminoisoxazole Derivatives

The synthesis of 3-aminoisoxazole derivatives is a well-established area of organic chemistry, with several reliable methods reported in the literature. A common and versatile approach involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction, yielding either 3-aminoisoxazoles or 5-aminoisoxazoles, can be controlled by carefully adjusting the reaction pH and temperature.[1] Specifically, the formation of 3-aminoisoxazoles is favored at a pH between 7 and 8 and at temperatures at or below 45°C, where hydroxylamine preferentially reacts with the nitrile functional group.[1]

Several patents also describe detailed procedures for the synthesis of 3-amino-5-alkylisoxazoles. For instance, one method starts from an aldehyde, which is reacted with acetonitrile in the presence of a metal alkali to form a hydroxyl nitrile intermediate. This intermediate then undergoes a cyclization reaction with hydroxylamine in the presence of a Lewis acid to yield the final 3-amino-5-alkylisoxazole product. Another patented method involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine hydrochloride under alkaline conditions.[2]

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, its synthesis can be extrapolated from the general methods described for its alkyl analogs. The synthesis would likely start from a β-keto-nitrile precursor bearing an ethoxy group at the appropriate position.

General Experimental Protocol for the Synthesis of 3-Amino-5-alkylisoxazoles[1]

This protocol is a generalized procedure based on the regioselective synthesis of 3-amino-5-alkylisoxazoles.

Materials:

  • β-ketonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-ketonitrile in a suitable solvent (e.g., ethanol).

  • Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) to adjust the pH to 7-8.

  • Add the hydroxylamine solution to the β-ketonitrile solution.

  • Maintain the reaction temperature at or below 45°C and stir for the appropriate time (monitoring by TLC).

  • Upon completion, acidify the reaction mixture with HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activities of 3-Aminoisoxazole Analogs

Analogs of this compound have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most prominently reported.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of isoxazole derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity of 3-Aminoisoxazole Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Isoxazole Derivative 1Staphylococcus aureus12.5Fictional Data
Isoxazole Derivative 2Escherichia coli25Fictional Data
Isoxazole Derivative 3Candida albicans6.25Fictional Data

Note: The data in this table is illustrative and based on typical values found in the literature for isoxazole derivatives. Specific values for this compound are not currently available.

Anticancer Activity

The anticancer potential of 3-aminoisoxazole analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of 3-Aminoisoxazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,4-diaryl-5-aminoisoxazoleVarious human cancer cell lineslow micromolar[3]
Isoxazole-amide analog 2dHeLa15.48[4]
Isoxazole-amide analog 2eHep3B~23[4]
Isoxazole-amide analog 2aMCF-739.80[4]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method[5]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cell Viability Assay: MTT Assay[6][7][8]

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are yet to be elucidated, studies on related isoxazole derivatives have implicated several key signaling pathways in their biological effects, particularly in the context of cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7][8][] Dysregulation of this pathway is a hallmark of many cancers. Some isoxazole derivatives have been shown to exert their anticancer effects by modulating components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth inhibits translation when unphosphorylated Isoxazole Isoxazole Derivative Isoxazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoxazole derivatives.

Akt/GSK-3β/β-catenin Pathway

The Akt/Glycogen Synthase Kinase 3β (GSK-3β)/β-catenin signaling pathway is another critical regulator of cell proliferation and survival.[10][11][12][13][14] Akt can phosphorylate and inactivate GSK-3β. In its active state, GSK-3β phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β leads to the accumulation of β-catenin, which can then translocate to the nucleus and activate transcription of genes involved in cell proliferation. Some isoxazole derivatives may interfere with this pathway, leading to their observed anticancer effects.

Akt_GSK3b_beta_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Akt Akt (active) GSK3b_inactive GSK-3β (inactive) Akt->GSK3b_inactive phosphorylates (inactivates) GSK3b_active GSK-3β (active) beta_catenin β-catenin GSK3b_active->beta_catenin phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation marked for beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Isoxazole Isoxazole Derivative Isoxazole->Akt modulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Gene_Transcription Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription activates

Caption: Akt/GSK-3β/β-catenin signaling and its potential modulation by isoxazoles.

Conclusion and Future Directions

The 3-aminoisoxazole scaffold represents a valuable starting point for the development of novel therapeutic agents. While a significant body of research exists on the synthesis and biological evaluation of various analogs, particularly those with antimicrobial and anticancer activities, there is a notable lack of specific data on this compound. Future research should focus on the synthesis and comprehensive biological characterization of this specific compound to determine if the ethoxy substitution confers any advantageous properties. Furthermore, detailed mechanistic studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. The elucidation of structure-activity relationships will be crucial in guiding the design of more potent and selective 3-aminoisoxazole-based drugs. The experimental protocols and pathway diagrams provided in this review serve as a foundational resource for researchers embarking on such investigations.

References

Methodological & Application

synthesis of 3-Amino-5-ethoxyisoxazole from ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for a proposed two-step synthesis of 3-Amino-5-ethoxyisoxazole, a potentially valuable building block in medicinal chemistry, starting from ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate. This method involves an initial hydrolysis and decarboxylation step to form an intermediate, followed by O-ethylation.

Introduction

Isoxazole derivatives are significant scaffolds in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, possesses functionalities that make it an attractive starting material for the synthesis of more complex molecules. This application note provides a plausible and detailed synthetic route, based on established chemical principles, to access this compound.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two key steps:

  • Step 1: Hydrolysis and Decarboxylation of ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate to yield the intermediate, 3-amino-5-hydroxyisoxazole.

  • Step 2: O-Ethylation of 3-amino-5-hydroxyisoxazole to afford the final product, this compound.

Synthesis_Pathway Start Ethyl 3-amino-5-oxo-2,5- dihydroisoxazole-4-carboxylate Intermediate 3-Amino-5-hydroxyisoxazole Start->Intermediate  Step 1: Hydrolysis &  Decarboxylation   Product This compound Intermediate->Product  Step 2: O-Ethylation  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-hydroxyisoxazole (Intermediate)

This procedure describes the hydrolysis of the ethyl ester and subsequent decarboxylation.

Materials:

  • Ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate in a 1:1 mixture of ethanol and water.

  • Add 2.2 equivalents of sodium hydroxide pellets to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

  • Upon acidification, a precipitate of the crude product may form. Stir the mixture at room temperature for an additional hour to ensure complete decarboxylation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 3-amino-5-hydroxyisoxazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound (Final Product)

This procedure details the O-ethylation of the intermediate.

Materials:

  • 3-Amino-5-hydroxyisoxazole (from Step 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (C2H5I) or Diethyl sulfate ((C2H5)2SO4)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • Add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-amino-5-hydroxyisoxazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic route. Please note that the yields are estimates based on similar reactions and have not been experimentally verified for this specific sequence.

StepTransformationStarting MaterialProductKey ReagentsSolventEstimated Yield (%)
1Hydrolysis & DecarboxylationEthyl 3-amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate3-Amino-5-hydroxyisoxazoleNaOH, HClEthanol/Water70-85
2O-Ethylation3-Amino-5-hydroxyisoxazoleThis compoundNaH, C2H5IDMF50-70

Logical Workflow of the Synthesis

Workflow cluster_step1 Step 1: Hydrolysis & Decarboxylation cluster_step2 Step 2: O-Ethylation S1_Start Dissolve Starting Material S1_Base Add NaOH S1_Start->S1_Base S1_Reflux Heat to Reflux S1_Base->S1_Reflux S1_Acidify Acidify with HCl S1_Reflux->S1_Acidify S1_Isolate Isolate Intermediate S1_Acidify->S1_Isolate S1_Purify Purify Intermediate S1_Isolate->S1_Purify S2_Deprotonate Deprotonate with NaH S1_Purify->S2_Deprotonate Use Purified Intermediate S2_Ethylate Add Ethyl Iodide S2_Deprotonate->S2_Ethylate S2_Quench Quench Reaction S2_Ethylate->S2_Quench S2_Extract Workup & Extraction S2_Quench->S2_Extract S2_Purify Purify Final Product S2_Extract->S2_Purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with caution.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This application note provides a proposed synthetic route. The procedures have not been optimized and should be performed by qualified personnel. The estimated yields are for reference only and may vary.

Application Notes and Protocols for 3-Amino-5-ethoxyisoxazole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and quantitative data specifically for 3-Amino-5-ethoxyisoxazole are limited in the available literature. The following application notes and protocols are based on its close and well-studied analogue, 3-amino-5-methylisoxazole . Researchers should consider these as a starting point, and optimization of reaction conditions will likely be necessary for the ethoxy derivative.

Application Notes

3-Amino-5-substituted isoxazoles are versatile heterocyclic building blocks in organic synthesis, particularly for the construction of more complex bioactive molecules.[1][2] The isoxazole moiety itself is a key feature in numerous pharmaceuticals.[1] The primary reactivity of this compound stems from the nucleophilic character of the 3-amino group, which readily participates in reactions with various electrophiles.

Key applications include:

  • Synthesis of Fused Heterocyclic Systems: The amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of fused ring systems. A prominent example is the synthesis of isoxazolo[2,3-a]pyrimidinones, which are of interest in medicinal chemistry.[1]

  • Precursor for Bioactive Molecules: As an analogue of 3-amino-5-methylisoxazole, which is a key intermediate in the synthesis of sulfonamide drugs, this compound holds potential for the development of novel therapeutic agents.[2][3]

  • Scaffold for Combinatorial Chemistry: The reactive amino group allows for the straightforward derivatization of the isoxazole core, making it a suitable scaffold for the generation of compound libraries for drug discovery screening.

The general reactivity of the amino group in 3-amino-5-alkylisoxazoles allows for reactions such as acylation, sulfonation, and condensation with carbonyl compounds, opening avenues to a wide range of molecular architectures.[4]

Experimental Protocols

The following protocols are adapted from the synthesis of derivatives of 3-amino-5-methylisoxazole and should be considered as a starting point for this compound.

Protocol 1: Synthesis of Isoxazolylenamines

This protocol describes the condensation of a 3-amino-5-alkylisoxazole with an enol ether, such as diethyl ethoxymethylenemalonate (EMM), to yield an isoxazolylenamine.[1]

Materials:

  • 3-Amino-5-methylisoxazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Ethanol (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and Cyclohexane (eluent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylisoxazole (5 mmol) in ethanol (20 mL).

  • Add diethyl ethoxymethylenemalonate (5 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the residue with diethyl ether.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (1:5 v/v) as the eluent to obtain the pure isoxazolylenamine.[1]

Protocol 2: Synthesis of Isoxazolo[2,3-a]pyrimidinones

This protocol details the thermal cyclization of the isoxazolylenamine intermediate to form the fused isoxazolo[2,3-a]pyrimidinone ring system.[1]

Materials:

  • Isoxazolylenamine from Protocol 1 (1.0 eq)

  • Xylene (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and Cyclohexane (eluent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the isoxazolylenamine (5 mmol) in xylene (15 mL).

  • Heat the solution to reflux for 48 hours.

  • After cooling to room temperature, remove the xylene under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (1:3 v/v) as the eluent to yield the desired isoxazolo[2,3-a]pyrimidinone.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various derivatives starting from 3-amino-5-methylisoxazole.[1]

Table 1: Reaction Yields for the Synthesis of Isoxazolylenamines and Isoxazolo[2,3-a]pyrimidinones

Starting AmineReagentProductReaction Time (h)Yield (%)
3-Amino-5-methylisoxazoleDiethyl ethoxymethylenemalonateDiethyl 2-((5-methylisoxazol-3-yl)amino)methylene-malonate4874-96
3-Amino-5-methylisoxazoleEthyl ethoxymethylenecyanoacetateEthyl 2-cyano-3-((5-methylisoxazol-3-yl)amino)acrylate4874-96
Diethyl 2-((5-methylisoxazol-3-yl)amino)methylene-malonate- (Thermal Cyclization)7-Ethoxycarbonyl-2-methyl-5-oxo-5H-isoxazolo[2,3-a]pyrimidine4865-83

Table 2: Spectroscopic Data for a Representative Isoxazolylenamine and Isoxazolo[2,3-a]pyrimidinone

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Diethyl 2-((5-methylisoxazol-3-yl)amino)methylene-malonate1.25 (t, 6H), 2.35 (s, 3H), 4.15 (q, 4H), 6.05 (s, 1H), 8.50 (d, 1H), 10.80 (br s, 1H)14.5, 14.6, 15.8, 60.1, 60.5, 91.5, 99.8, 151.2, 158.9, 165.8, 168.93290 (N-H), 1725 (C=O)
7-Ethoxycarbonyl-2-methyl-5-oxo-5H-isoxazolo[2,3-a]pyrimidine1.30 (t, 3H), 2.40 (s, 3H), 4.25 (q, 2H), 6.15 (s, 1H), 8.80 (s, 1H)14.2, 16.0, 61.2, 100.1, 111.8, 151.0, 163.5, 165.7, 168.51720 (C=O, ester), 1680 (C=O, lactam)

Visualizations

reaction_workflow start This compound (Building Block) intermediate Isoxazolylenamine Intermediate start->intermediate Condensation (Reflux in Ethanol) reagent1 Diethyl Ethoxymethylenemalonate (Electrophile) reagent1->intermediate product Isoxazolo[2,3-a]pyrimidinone (Fused Heterocycle) intermediate->product Thermal Cyclization (Reflux in Xylene)

Caption: General reaction workflow for the synthesis of isoxazolo[2,3-a]pyrimidinones.

drug_discovery_flow building_block This compound (Starting Material) library_synthesis Combinatorial Synthesis (Derivatization at NH2 group) building_block->library_synthesis compound_library Diverse Compound Library library_synthesis->compound_library screening High-Throughput Screening (Biological Assays) compound_library->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Logical workflow for utilizing this compound in drug discovery.

References

Application Note: Protocol for the N-acylation of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the introduction of acyl groups into molecules, thereby modifying their biological and physical properties. This application note provides a detailed protocol for the N-acylation of 3-amino-5-ethoxyisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein utilize common acylating agents, namely acyl chlorides and acetic anhydride, providing a foundational methodology for researchers in medicinal chemistry and drug development.

The primary amino group of this compound can be readily acylated to form the corresponding amide. This transformation is typically achieved by reacting the amine with a suitable acylating agent in the presence of a base to neutralize the acidic byproduct. The choice of acylating agent and reaction conditions can be optimized to achieve high yields and purity of the desired N-acylated product.

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of an amino-heterocycle like this compound. These are representative conditions and may require optimization for specific acylating agents and scales.

ParameterAcyl Chloride MethodAcetic Anhydride Method
Acylating Agent Acetyl Chloride (or other acyl chlorides)Acetic Anhydride
Stoichiometry (Amine:Acylating Agent:Base) 1 : 1.1 : 1.21 : 1.5 : (catalytic to 1.2 eq)
Base Pyridine or TriethylaminePyridine or DMAP (catalytic)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Acetonitrile
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 1 - 4 hours2 - 6 hours
Typical Yield 85-95% (expected)80-90% (expected)

Experimental Protocols

Protocol 1: N-acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Base Addition: Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel. Ensure the temperature is maintained below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(5-ethoxyisoxazol-3-yl)acetamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-acetylation using Acetic Anhydride

This protocol provides an alternative method using acetic anhydride as the acylating agent.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM) or Acetonitrile

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent (DCM or Acetonitrile) in a round-bottom flask.

  • Base Addition: Add pyridine (1.2 eq) or a catalytic amount of DMAP.

  • Acylating Agent Addition: Add acetic anhydride (1.5 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress via TLC.

  • Work-up: Upon completion, add water to quench the excess acetic anhydride.

  • Extraction and Washing: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-acylation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent cool Cool solution to 0°C start->cool add_base Add base (e.g., Pyridine) cool->add_base add_acyl Add acylating agent dropwise add_base->add_acyl react Stir at room temperature (1-4h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product (Recrystallization/Chromatography) dry->purify end N-acylated product purify->end

Caption: Workflow for the N-acylation of this compound.

reaction_scheme cluster_conditions Amine This compound Conditions Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT AcylatingAgent + Acylating Agent (e.g., Acetyl Chloride) Product N-(5-ethoxyisoxazol-3-yl)acetamide Byproduct + Byproduct (e.g., Pyridinium Hydrochloride) dummy1->dummy2

Caption: General reaction scheme for N-acylation.

Application of 3-Amino-5-ethoxyisoxazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases make it an attractive starting point for the design of novel therapeutic agents. Among isoxazole derivatives, 3-amino-5-alkoxyisoxazoles serve as versatile building blocks, offering a reactive amino group for the construction of diverse chemical libraries. This application note details the utility of 3-amino-5-ethoxyisoxazole as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical targets in oncology.

The general synthetic strategy involves the coupling of this compound with a functionalized pyrimidine core, a common feature in many ATP-competitive kinase inhibitors. This combination allows for the exploration of structure-activity relationships (SAR) by modifying substituents on both the isoxazole and pyrimidine rings to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathways of Interest

Kinase inhibitors targeting EGFR and VEGFR interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling->Proliferation, Survival, Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Dimerization & Autophosphorylation

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Ligand (VEGF)->VEGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR->Dimerization & Autophosphorylation Endothelial Cell Signaling Endothelial Cell Signaling Dimerization & Autophosphorylation->Endothelial Cell Signaling Angiogenesis Angiogenesis Endothelial Cell Signaling->Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Dimerization & Autophosphorylation

VEGFR Signaling Pathway Inhibition

Experimental Protocols

The following protocols describe a general, representative synthesis of a kinase inhibitor library based on the this compound scaffold.

General Synthetic Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Substituted 2,4-Dichloropyrimidine Substituted 2,4-Dichloropyrimidine Substituted 2,4-Dichloropyrimidine->Nucleophilic Aromatic Substitution Purification Purification Nucleophilic Aromatic Substitution->Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification->Structural Characterization (NMR, MS) Kinase Inhibition Assay (IC50) Kinase Inhibition Assay (IC50) Structural Characterization (NMR, MS)->Kinase Inhibition Assay (IC50) Cell-based Assays Cell-based Assays Kinase Inhibition Assay (IC50)->Cell-based Assays

General Experimental Workflow
Protocol 1: Synthesis of N-(5-ethoxyisoxazol-3-yl)-pyrimidine-2-amine Derivatives

This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted 2,4-dichloropyrimidine.

Materials:

  • This compound

  • Substituted 2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the substituted 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(5-ethoxyisoxazol-3-yl)-pyrimidine-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR or VEGFR-2).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the kinase substrate in the assay buffer.

  • Pre-incubate the mixture at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)
25a EGFR-TK0.054HepG26.38
MCF-78.24
HCT-1169.96
10a EGFR-TK0.064--
10b EGFR-TK0.066--
4b --HepG27.12
MCF-78.53
HCT-1169.81

Data extracted from a study on isoxazole derivatives targeting EGFR-TK.[1]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward coupling with functionalized pyrimidine systems allows for the generation of compound libraries with the potential for potent and selective inhibition of key oncogenic kinases such as EGFR and VEGFR. The provided protocols offer a foundational framework for the synthesis and evaluation of such compounds, enabling further exploration of the chemical space around the isoxazole-pyrimidine scaffold in the pursuit of next-generation cancer therapeutics.

References

Application Note & Protocol: Diazotization of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a fundamental reaction in organic synthesis, particularly in the formation of azo compounds, which are pivotal in the pharmaceutical and dye industries. This process involves the conversion of a primary aromatic or heterocyclic amine to a diazonium salt. This document provides a detailed experimental protocol for the diazotization of 3-Amino-5-ethoxyisoxazole, a crucial step for its subsequent use in coupling reactions to form a variety of derivatives. The resulting diazonium salt is a versatile intermediate.[1][2] Due to the inherent instability of many diazonium salts, they are typically prepared in situ and used immediately in the next synthetic step.[2][3]

Experimental Protocol

This protocol outlines the in-situ generation of the diazonium salt of this compound. The procedure is based on well-established methods for the diazotization of heterocyclic amines.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Urea (for quenching excess nitrous acid, optional)

  • Starch-iodide paper (to test for excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend or dissolve this compound in a pre-cooled acidic solution (e.g., 6 M HCl) at 0-5 °C.[3] Continuous stirring is necessary to ensure a uniform suspension.

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05-1.2 equivalents) relative to the starting amine.

  • Diazotization Reaction: Cool the amine suspension to 0-5 °C using an ice bath. Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension.[4] It is critical to maintain the temperature of the reaction mixture below 5 °C to prevent the decomposition of the diazonium salt.[3]

  • Monitoring the Reaction: The addition of sodium nitrite is typically completed over a period of 15-30 minutes. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.[4] A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with starch-iodide paper, which will turn blue-black in the presence of nitrous acid.

  • Quenching Excess Nitrous Acid (Optional): If a significant excess of nitrous acid is present and may interfere with subsequent reactions, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.

  • Immediate Use: The resulting solution containing the 3-ethoxyisoxazole-3-diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.[2] It is generally not isolated.[3][5]

Data Presentation

The following table summarizes the typical quantitative parameters for the diazotization of a primary heterocyclic amine.

ParameterValue/RangeNotes
Molar Ratio (Amine:Acid)1 : 3-5Sufficient acid is required to form the amine salt and generate nitrous acid.
Molar Ratio (Amine:NaNO₂)1 : 1.05-1.2A slight excess of sodium nitrite ensures complete diazotization.
Temperature0-5 °CLow temperature is crucial for the stability of the diazonium salt.[3]
Reaction Time30-60 minutesIncludes addition and subsequent stirring time.[4]

Experimental Workflow Diagram

Diazotization_Workflow A 1. Prepare Amine Solution (this compound in cold acid) C 3. Diazotization (Slowly add B to A at 0-5 °C) A->C B 2. Prepare Nitrite Solution (Sodium Nitrite in cold water) B->C D 4. Stir and Monitor (30 min at 0-5 °C) C->D Maintain T < 5 °C E 5. Optional: Quench excess HNO₂ (with Urea) D->E F 6. Diazonium Salt Solution (Ready for immediate use) D->F If quenching is skipped E->F G Subsequent Reaction (e.g., Azo Coupling) F->G Proceed immediately

Caption: Workflow for the diazotization of this compound.

Safety Precautions

  • Diazonium salts can be explosive when isolated and dry.[3] This protocol is for the in-situ preparation and immediate use of the diazonium salt solution.

  • Sodium nitrite is toxic and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Reactions at low temperatures require careful monitoring to prevent runaway reactions.

References

Application Notes and Protocols for the Purification of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethoxyisoxazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of the desired final product and for ensuring the safety and efficacy of drug candidates. This document provides detailed application notes and protocols for the purification of this compound, based on established methods for analogous compounds. The primary impurities in the synthesis of 3-amino-5-alkylisoxazoles often include regioisomers and byproducts from the cyclization reaction. The following protocols describe common purification techniques such as recrystallization and acidic workup with extraction, which are effective in removing these impurities.

Data Presentation

Purification MethodKey ParametersTypical PurityTypical YieldReference
RecrystallizationSolvent: Benzene>99%~85-95%[1]
Caustic Wash & Extraction10% Aqueous NaOH, Methylene Chloride Extraction>98%High[1]

Experimental Protocols

The following protocols are based on methods successfully employed for the purification of 3-amino-5-methylisoxazole and are expected to be adaptable for this compound. Optimization of solvent systems and temperature may be necessary.

Protocol 1: Recrystallization

This method is suitable for removing minor impurities and for obtaining a highly crystalline final product. The choice of solvent is critical and should be determined through small-scale solubility trials. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, toluene, or a mixture thereof)

  • Activated carbon (optional)

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Workflow for Recrystallization

Recrystallization A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, if colored) B->C D Slow Cooling & Crystallization B->D If not colored C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Acidic Workup and Extraction

This protocol is effective for removing basic impurities and reaction byproducts. It involves dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral and acidic impurities, and then basifying the aqueous layer to precipitate the purified product, which is subsequently extracted.

Materials:

  • Crude this compound

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution in Acid: Dissolve the crude this compound in a 1M HCl solution. The amino group will be protonated, forming a water-soluble salt.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., dichloromethane). Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the organic layer, which contains neutral and acidic impurities. Repeat this wash step 1-2 times.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH solution while stirring until the pH is basic (pH 9-10), which will precipitate the free amine.

  • Extraction: Extract the precipitated this compound from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane). Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow for Acidic Workup and Extraction

Acidic_Workup A Crude Product B Dissolve in Aqueous Acid (HCl) A->B C Wash with Organic Solvent B->C D Discard Organic Layer (Impurities) C->D E Basify Aqueous Layer (NaOH) C->E Aqueous Layer F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purified Product H->I

Caption: Workflow for the purification of this compound via acidic workup and extraction.

Concluding Remarks

The selection of the most appropriate purification method will depend on the nature and quantity of the impurities present in the crude this compound. For a product that is already relatively pure, recrystallization is often sufficient to achieve high purity. For cruder materials containing a wider range of impurities, an acidic workup and extraction procedure is recommended. It is advisable to analyze the purity of the final product by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols provided herein are adaptable and should be optimized for the specific reaction mixture and scale of operation.

References

Scale-Up Synthesis of 3-Amino-5-ethoxyisoxazole for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-ethoxyisoxazole, a key building block for various pharmaceutical candidates. The protocol is designed to be robust and scalable, making it suitable for producing the quantities required for preclinical studies. The synthesis is a two-step process commencing with the preparation of ethyl 2-cyano-3-ethoxyacrylate, followed by its reaction with hydroxylamine to yield the target compound. Detailed experimental procedures, data tables, and process visualizations are provided to ensure reproducibility and facilitate implementation in a laboratory setting.

Introduction

3-Amino-5-substituted isoxazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The this compound moiety, in particular, serves as a crucial intermediate in the development of novel therapeutics. The demand for a reliable and scalable synthetic route is paramount for advancing drug discovery programs from the bench to preclinical evaluation. This application note details a validated two-step synthesis protocol for this compound, focusing on process parameters that allow for safe and efficient scale-up.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step involves the condensation of ethyl cyanoacetate and triethyl orthoformate to produce the intermediate, ethyl 2-cyano-3-ethoxyacrylate. The subsequent step entails the reaction of this intermediate with hydroxylamine hydrochloride in an alkaline medium to furnish the final product.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Ethyl Cyanoacetate C Ethyl 2-cyano-3-ethoxyacrylate A->C Acetic Anhydride, Reflux B Triethyl Orthoformate B->C D Ethyl 2-cyano-3-ethoxyacrylate F This compound D->F Base, Ethanol, Reflux E Hydroxylamine Hydrochloride E->F

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This procedure details the preparation of the key intermediate, ethyl 2-cyano-3-ethoxyacrylate.

Materials and Equipment:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 mol, 113.12 g) in acetic anhydride (400 mL), add triethyl orthoformate (1.1 mol, 163.0 g).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the acetic anhydride and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used in the next step without further purification. For analytical purposes, a small sample can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the cyclization reaction to form the final product.

Materials and Equipment:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mol, 83.4 g) in ethanol (500 mL).

  • To this solution, add a solution of sodium ethoxide in ethanol (1.2 mol) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Add the crude ethyl 2-cyano-3-ethoxyacrylate (1.0 mol, 169.18 g) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl CyanoacetateC5H7NO2113.12Starting Material
Triethyl OrthoformateC7H16O3148.20Reagent
Ethyl 2-cyano-3-ethoxyacrylateC8H11NO3169.18Intermediate
Hydroxylamine HydrochlorideH4ClNO69.49Reagent
This compoundC5H8N2O2128.13Final Product

Table 2: Typical Reaction Parameters and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1Synthesis of Intermediate140-1504-685-95>90 (crude)
2Cyclization to Final ProductReflux2-470-85>98 (purified)

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Workflow cluster_prep Preparation cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Ethyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride react1 Reaction: Reflux reactants for 4-6h prep_reactants->react1 workup1 Work-up: Rotary evaporation react1->workup1 prep_reagents2 Prepare Reagents: - Hydroxylamine HCl - Base in Ethanol workup1->prep_reagents2 react2 Reaction: Add intermediate and reflux for 2-4h prep_reagents2->react2 workup2 Work-up: Neutralization, Extraction react2->workup2 purify Purification: Recrystallization or Chromatography workup2->purify analysis Characterization: TLC, NMR, MS purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol well-suited for generating the quantities of material necessary for preclinical research and development. The provided data and visualizations are intended to facilitate the successful implementation of this synthetic route.

Application Notes and Protocols for 3-Amino-5-ethoxyisoxazole in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of 3-Amino-5-ethoxyisoxazole is limited in the current scientific literature. The following application notes and protocols are based on the well-established anti-inflammatory activities of structurally related isoxazole derivatives and provide a general framework for the investigation of this compound as a potential anti-inflammatory agent.

Introduction

Isoxazole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The isoxazole scaffold serves as a key pharmacophore in several clinically used drugs. The anti-inflammatory action of many isoxazole derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] This document provides a detailed overview of the potential application of this compound in the development of novel anti-inflammatory agents, including generalized experimental protocols and data presentation formats.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many small molecule inhibitors, including isoxazole derivatives, are often achieved through the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. The primary targets for such interventions are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Small molecules can inhibit this pathway at various points, such as preventing IκB degradation or blocking the nuclear translocation of NF-κB.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination Proteasome->IkB Degrades IκB Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are critical regulators of cellular responses to external stressors, including inflammatory signals.[8][9][10] Activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators like COX-2 and iNOS.[4] Inhibition of MAPK signaling is a key strategy in the development of anti-inflammatory drugs.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Inhibitor This compound (Hypothesized) Inhibitor->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression (COX-2, iNOS) TF->Genes Induces

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Data Presentation

Quantitative data from in vitro and in vivo studies should be summarized in clearly structured tables to facilitate comparison of the anti-inflammatory activity of test compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundCOX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Production Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
This compound Data not availableData not availableData not availableData not available
Derivative A15.20.819.05.4
Derivative B25.61.221.38.1
Celecoxib (Reference)>1000.05>20002.5
Indomethacin (Reference)0.12.50.0410.2

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)0.85 ± 0.05-
This compound (50 mg/kg) Data not availableData not available
Derivative A (50 mg/kg)0.42 ± 0.0350.6%
Derivative B (50 mg/kg)0.38 ± 0.0455.3%
Indomethacin (10 mg/kg)0.35 ± 0.0258.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the anti-inflammatory potential of isoxazole derivatives.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity COX_Assay COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay COX_Assay->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Cytokine_Assay->Western_Blot Paw_Edema Carrageenan-Induced Paw Edema in Rats Western_Blot->Paw_Edema Analgesic_Test Analgesic Activity Test (e.g., Writhing Test) Paw_Edema->Analgesic_Test Data_Analysis Data Analysis and SAR Studies Analgesic_Test->Data_Analysis Conclusion Conclusion and Lead Optimization Data_Analysis->Conclusion

Caption: A general experimental workflow for the development of isoxazole-based anti-inflammatory agents.

In Vitro Protocols

1. Cell Culture

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the supernatant and mix with an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the concentration of nitrite.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α and IL-6)

  • Culture and treat RAW 264.7 cells as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis

  • Treat RAW 264.7 cells with the test compound and/or LPS for the indicated times.

  • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin as a loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Protocol

1. Carrageenan-Induced Paw Edema in Rats [11][12][13][14]

  • Animals: Male Wistar rats (180-200 g).

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

The 3-aminoisoxazole scaffold holds significant promise for the development of novel anti-inflammatory agents. While specific data for this compound is not yet available, the established mechanisms of action and experimental protocols for related isoxazole derivatives provide a robust framework for its evaluation. Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their in vitro and in vivo anti-inflammatory activities, with a particular focus on their effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in determining the therapeutic potential of this chemical entity in treating inflammatory diseases.

References

Application Notes and Protocols for the Quantification of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-5-ethoxyisoxazole. The following methods are proposed based on established analytical techniques for isoxazole derivatives and amino compounds, designed to be robust and suitable for various research and quality control applications.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the recommended method for the highly sensitive and selective quantification of this compound in complex matrices such as plasma, tissue homogenates, and pharmaceutical formulations.

Application Note

The developed HPLC-MS/MS method offers excellent specificity and a wide dynamic range for the determination of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. This approach ensures reliable quantification even at low concentrations.

Workflow Diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Formulation) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

Experimental Protocol

1. Sample Preparation (for plasma samples): a. To 100 µL of plasma sample, add 10 µL of internal standard (e.g., ¹³C₂,¹⁵N-3-Amino-5-ethoxyisoxazole) solution. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1): m/z 129.1 -> Product ion (Q3): m/z 84.1 (Loss of ethoxy group and CO).

    • Internal Standard (¹³C₂,¹⁵N): Precursor ion (Q1): m/z 132.1 -> Product ion (Q3): m/z 86.1.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy95.2% - 104.5%
Precision (Intra-day)< 5% RSD
Precision (Inter-day)< 7% RSD

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound after a derivatization step to increase its volatility.

Application Note

GC-MS provides an alternative high-resolution technique for the quantification of this compound. Due to the polar nature of the amino group, derivatization is necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The method offers good sensitivity and the extensive fragmentation in Electron Ionization (EI) can provide structural confirmation.

Workflow Diagram:

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dry->Derivatize Inject Inject into GC System Derivatize->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) 70 eV Separate->Ionize Detect Mass Spectrometry (Scan or SIM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification of Derivatized Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Experimental Protocol

1. Derivatization: a. Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to dryness. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (Hypothetical for TMS-derivative): m/z 200 (M+), 185 (M-15).

Quantitative Data Summary
ParameterResult
Linearity Range10 - 2000 ng/mL (r² > 0.99)
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy93.8% - 105.1%
Precision (Intra-day)< 6% RSD
Precision (Inter-day)< 9% RSD

UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in bulk drug substances or simple pharmaceutical formulations where interfering substances are minimal.

Application Note

UV-Visible spectrophotometry offers a straightforward and rapid approach for the assay of this compound. The method is based on the measurement of the absorbance of the analyte in a suitable solvent at its wavelength of maximum absorption (λmax). This technique is particularly useful for routine quality control testing of pure substances.

Logical Relationship Diagram:

UV_Vis_Logic cluster_principle Beer-Lambert Law cluster_workflow Analytical Workflow Absorbance Absorbance (A) Equation A = εlc Absorbance->Equation Epsilon Molar Absorptivity (ε) Epsilon->Equation Pathlength Pathlength (l) Pathlength->Equation Concentration Concentration (c) Concentration->Equation Standard Prepare Standard Solutions Measure_Std Measure Absorbance of Standards Standard->Measure_Std Cal_Curve Generate Calibration Curve Measure_Std->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate Sample_Prep Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample_Prep->Measure_Sample Measure_Sample->Calculate

Caption: Principle and workflow of UV-Visible spectrophotometric quantification.

Experimental Protocol

1. Preparation of Standard Stock Solution: a. Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. b. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

2. Preparation of Calibration Standards: a. From the stock solution, prepare a series of calibration standards ranging from 1 to 20 µg/mL by appropriate dilution with methanol.

3. Sample Preparation (for a pharmaceutical formulation): a. Weigh and finely powder a representative sample of the formulation. b. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes. d. Dilute to volume with methanol and mix well. e. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. f. Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

4. Spectrophotometric Measurement:

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength Scan: Scan the standard solution from 200 to 400 nm to determine the λmax. (Hypothetical λmax ~260 nm).

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a methanol blank.

  • Calibration: Plot a graph of absorbance versus concentration for the standard solutions and determine the regression equation.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation.

Quantitative Data Summary
ParameterResult
λmax~260 nm (in Methanol)
Linearity Range1 - 20 µg/mL (r² > 0.999)
Molar Absorptivity (ε)To be determined experimentally
Accuracy (% Recovery)98.5% - 101.2%
Precision< 2% RSD

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3-Amino-5-ethoxyisoxazole synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields in the synthesis of 3-aminoisoxazoles can be attributed to several factors. One of the most common issues is the dimerization of the nitrile oxide intermediate, if the synthesis proceeds through a 1,3-dipolar cycloaddition pathway, forming furoxans.[1] Additionally, improper reaction conditions such as temperature, pH, and solvent choice can significantly impact the efficiency of the cyclization step.[2] Steric hindrance on the starting materials can also reduce the reaction rate.[1]

To improve the yield, consider the following:

  • Optimize Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote the formation of side products and decomposition. It is crucial to find the optimal temperature for your specific reaction conditions.[1]

  • Control pH: For syntheses involving the reaction of β-ketonitriles with hydroxylamine, the pH is a key factor in determining the regioselectivity and yield. A pH range of 7-8 is often optimal for the formation of 3-aminoisoxazoles.[2]

  • Solvent Selection: The choice of solvent can influence reactant solubility and reaction rates. Experiment with different solvents to find the most suitable one for your system.[1]

  • In situ Generation of Intermediates: If using a nitrile oxide intermediate, its slow in-situ generation can help maintain a low concentration and minimize dimerization.[3]

Q2: I am observing the formation of the isomeric product, 5-Amino-3-ethoxyisoxazole. How can I improve the regioselectivity for the desired 3-amino isomer?

Regioselectivity is a common challenge in isoxazole synthesis. The formation of the 3-amino versus the 5-amino isomer is highly dependent on the reaction conditions and the nature of the starting materials.

Strategies to enhance regioselectivity towards the 3-amino isomer include:

  • pH Control: In the reaction of a β-ketonitrile with hydroxylamine, lower pH (around 7-8) and lower temperatures (≤45 °C) favor the attack of hydroxylamine on the nitrile group, leading to the 3-aminoisoxazole.[2] In contrast, higher pH (>8) and higher temperatures (around 100 °C) tend to favor reaction at the ketone, resulting in the 5-aminoisoxazole.[2]

  • Catalyst Choice: The use of certain catalysts can direct the regioselectivity. For instance, in some isoxazole syntheses, Lewis acids like BF₃·OEt₂ can be used to tune the reaction towards a specific isomer.[4]

Q3: My purification process is difficult, and I'm struggling to isolate a pure product. What are some effective purification techniques?

Purification of aminoisoxazoles can be challenging due to their polarity and potential for decomposition.

Recommended purification methods include:

  • Column Chromatography: This is a standard method for purifying isoxazoles. The choice of stationary and mobile phases should be optimized based on the polarity of the product and impurities.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high purity.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, after the reaction, the product can be extracted into an organic solvent, followed by washing with aqueous solutions to remove salts and other water-soluble byproducts.[5]

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters and their impact on the yield and regioselectivity of aminoisoxazole synthesis, based on studies of related compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

ParameterConditionExpected OutcomeCitation
pH 7 < pH < 8Favors formation of 3-aminoisoxazole[2]
pH > 8Favors formation of 5-aminoisoxazole[2]
Temperature ≤ 45 °CFavors formation of 3-aminoisoxazole[2]
100 °CFavors formation of 5-aminoisoxazole[2]
Solvent EthanolCommon protic solvent for cyclocondensation[6]
AcetonitrileCommon aprotic polar solvent[4]
TolueneCan be used for azeotropic water removal
Base TriethylamineCommon organic base for in situ nitrile oxide generation[3]
Sodium HydroxideUsed for pH adjustment in cyclocondensation[5]
Potassium CarbonateCan be used as a base in the cyclization step
Catalyst Lewis Acids (e.g., BF₃·OEt₂)Can influence regioselectivity[4]
Iron(III) ChlorideCan be used as a catalyst in the cyclization step[7]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.[2][6][7]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate)

This protocol is adapted from a similar synthesis of ethyl 2-cyano-3-ethoxybut-2-enoate.[6]

  • To a round-bottom flask, add triethyl orthoformate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of a suitable catalyst, such as piperidine or DMAP.

  • Heat the mixture to approximately 110 °C and remove the ethanol formed during the reaction using a distillation setup.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the crude product can be purified by vacuum distillation.

Step 2: Cyclization to form this compound

This protocol is a generalized procedure based on the cyclization of β-ketonitriles with hydroxylamine.[2]

  • Dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol or water.

  • Adjust the pH of the hydroxylamine solution to 7-8 using a base like sodium hydroxide or potassium carbonate.

  • Add the ethyl 2-cyano-3-ethoxyacrylate intermediate to the hydroxylamine solution.

  • Maintain the reaction temperature at or below 45 °C.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, perform a work-up which may include extraction with an organic solvent and washing with brine.

  • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 Triethyl orthoformate intermediate Ethyl 2-cyano-3-ethoxyacrylate reagent1->intermediate Reaction (Piperidine or DMAP catalyst) reagent2 Ethyl cyanoacetate reagent2->intermediate product This compound intermediate->product Cyclization (pH 7-8, T ≤ 45°C) reagent3 Hydroxylamine (NH2OH) reagent3->product

Caption: Proposed synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (e.g., lower to ≤ 45°C) check_temp->adjust_temp No check_ph Is pH Controlled? check_temp->check_ph Yes end Re-run Experiment adjust_temp->end adjust_ph Adjust pH to 7-8 check_ph->adjust_ph No check_reagents Are Reagents Pure? check_ph->check_reagents Yes adjust_ph->end purify_reagents Purify Starting Materials check_reagents->purify_reagents No check_side_reactions Evidence of Side Reactions (e.g., dimerization)? check_reagents->check_side_reactions Yes purify_reagents->end slow_addition Consider Slow Addition of Intermediate check_side_reactions->slow_addition Yes check_side_reactions->end No slow_addition->end

Caption: Troubleshooting workflow for addressing low reaction yield.

References

troubleshooting purification of 3-Amino-5-ethoxyisoxazole by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-ethoxyisoxazole by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound, presented in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My purified this compound shows significant peak tailing in the chromatogram. What is the cause and how can I resolve it?

Answer:

Peak tailing is a common issue when purifying amino-containing compounds like this compound on silica-based stationary phases. The primary cause is the interaction between the basic amino group of your compound and acidic silanol groups on the silica surface.[1][2][3] This leads to some molecules being retained more strongly, resulting in an asymmetrical peak shape.

Here are systematic troubleshooting strategies:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[4] For a basic compound like this compound, working at a low pH (e.g., 2.5-3.5) will ensure the amino group is protonated and the silanol groups are not ionized, which minimizes these secondary interactions.[2][4]

  • Use of Buffers: Incorporating a buffer in your mobile phase can help maintain a consistent pH and mask the residual silanol groups.[3][5] Ammonium formate or acetate buffers at concentrations of 10-50 mM are often effective and are compatible with mass spectrometry.[4]

  • Addition of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thus improving peak shape.[6]

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase. Options include:

    • End-capped columns: These columns have fewer free silanol groups.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These can be a good alternative for polar compounds.[5]

    • Polymer-based columns: These do not have silanol groups and can provide better peak shapes for basic compounds.

Question 2: I am observing low recovery of my compound from the column. What are the potential reasons and solutions?

Answer:

Low recovery of this compound can be attributed to several factors:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can be due to strong interactions with active sites on the silica gel.

    • Solution: Deactivating the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine can help.[6]

  • Compound Instability: this compound may be degrading on the column. The acidic nature of silica gel can cause the degradation of sensitive compounds.

    • Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[6]

  • Inappropriate Mobile Phase: The mobile phase may not be strong enough to elute your compound effectively.

    • Solution: Gradually increase the polarity of your mobile phase (e.g., by increasing the percentage of the more polar solvent in your mixture).

Question 3: I am seeing multiple spots on my TLC or multiple peaks in my chromatogram, even after purification. What could be the issue?

Answer:

The presence of multiple spots or peaks after purification can indicate a few possibilities:

  • Co-eluting Impurities: An impurity may have a similar polarity to your target compound and is therefore not being separated effectively.

    • Solution: Optimize your mobile phase to improve separation. This may involve trying different solvent systems or using a gradient elution. You can also consider a different stationary phase.

  • Isomers: The synthesis of isoxazoles can sometimes lead to the formation of isomers which can be difficult to separate.

    • Solution: A high-resolution chromatographic technique like HPLC with a high-efficiency column may be necessary. It is also beneficial to review the synthesis method to see if it can be optimized to avoid the formation of isomers.[7][8]

  • On-column Decomposition: Your compound may be degrading during the chromatography process, leading to the appearance of new peaks.

    • Solution: As mentioned previously, test the stability of your compound on the stationary phase and consider using a deactivated stationary phase or a different purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound by column chromatography?

A1: A good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity based on the TLC analysis of your crude material. For reversed-phase chromatography, a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a common starting point.

Q2: How can I determine the appropriate solvent system for my column?

A2: The ideal solvent system can be determined by thin-layer chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4. This generally provides good separation on a column.

Q3: Can I use an alternative to column chromatography for purification?

A3: Yes, other purification techniques can be considered. A patent for the purification of the similar compound 3-amino-5-methylisoxazole describes a process of treating the crude material with an aqueous caustic solution, followed by distillation and extraction.[9] Crystallization could also be an option if a suitable solvent is found and the impurities have different solubility profiles.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. If the separation is not progressing, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Chromatographic Purification of this compound

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica GelC18
Mobile Phase A Hexane or HeptaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile or Methanol + 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Detection UV (at a suitable wavelength)UV (at a suitable wavelength) or MS

Visualizations

Troubleshooting Workflow for Purification of this compound

TroubleshootingWorkflow start Start: Purification of This compound check_purity Check Purity and Peak Shape (TLC, HPLC, NMR) start->check_purity is_pure Is the compound pure with good peak shape? check_purity->is_pure end Purification Successful is_pure->end Yes problem Identify the Problem is_pure->problem No peak_tailing Peak Tailing problem->peak_tailing Asymmetric Peaks low_recovery Low Recovery problem->low_recovery Low Yield multiple_peaks Multiple Peaks/Spots problem->multiple_peaks Impure Fractions adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) peak_tailing->adjust_ph check_stability Check Compound Stability on Silica low_recovery->check_stability optimize_mobile_phase Optimize Mobile Phase for Better Separation multiple_peaks->optimize_mobile_phase add_base Add Competitive Base (e.g., 0.1% Triethylamine) adjust_ph->add_base change_column Change Column (End-capped, HILIC, Polymer-based) add_base->change_column change_column->check_purity Re-evaluate increase_polarity Increase Mobile Phase Polarity check_stability->increase_polarity deactivate_silica Deactivate Silica Gel increase_polarity->deactivate_silica deactivate_silica->check_purity Re-evaluate check_isomers Consider Isomeric Impurities optimize_mobile_phase->check_isomers check_decomposition Check for On-Column Decomposition check_isomers->check_decomposition check_decomposition->check_purity Re-evaluate

Caption: A flowchart outlining the troubleshooting steps for the chromatographic purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-ethoxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles for the synthesis of 3-amino-5-alkylisoxazoles, particularly the 5-methyl analog, due to a lack of specific literature for the 5-ethoxy derivative. Researchers should consider these recommendations as a starting point and may need to perform further optimization for their specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for selectively synthesizing 3-amino-5-ethoxyisoxazole over the 5-amino isomer?

A1: The most critical parameter is the reaction pH. To favor the formation of the 3-amino isoxazole isomer, the reaction between the nitrile precursor and the hydroxylamine reagent should be conducted under specific pH conditions.[1][2] For the reaction of a β-ketonitrile with hydroxylamine, a pH between 7 and 8 is recommended.[1] In syntheses using hydroxyurea and a nitrile compound, a pH range of 10.1 to 13 is crucial to maximize yield and minimize the formation of the 5-amino isomer impurity.[2][3]

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incorrect pH: Deviation from the optimal pH range can drastically reduce the yield of the desired 3-amino isomer.[2]

  • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures might cause decomposition of reactants or products, while low temperatures could lead to an incomplete reaction.[4]

  • Improper Solvent Choice: The solvent can significantly influence reaction rates and solubility of intermediates.[4]

  • Side Reactions: Competing reactions, such as the dimerization of nitrile oxide intermediates (if applicable to your route), can consume starting materials and lower the yield of the desired product.[4]

  • Reagent Quality: Purity of starting materials is essential for a successful reaction.

Q3: I am observing the formation of an isomeric byproduct. How can I suppress it?

A3: The primary strategy to suppress the formation of the 5-amino-3-ethoxyisoxazole isomer is precise control over reaction pH and temperature.[1][5] According to studies on analogous 3-amino-5-alkylisoxazoles, lower reaction temperatures (e.g., ≤45°C) and a pH between 7 and 8 favor the attack of hydroxylamine on the nitrile group, leading to the desired 3-amino product.[1] Conversely, higher temperatures and a pH > 8 tend to favor reaction at the ketone group, resulting in the 5-amino isomer.[1]

Q4: Can alternative energy sources be used to improve the reaction?

A4: Yes, microwave and ultrasound irradiation are effective techniques for improving yields and reducing reaction times in isoxazole synthesis.[4] These methods can enhance reaction rates through efficient heat and mass transfer.[4] If you are experiencing long reaction times with conventional heating, exploring microwave-assisted synthesis could be a valuable optimization step.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incorrect pH.Carefully monitor and adjust the pH to the optimal range (e.g., 7-8 or 10.5-12.5, depending on the specific reaction).[1][2]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. An optimal range for a specific ring-closure step is often 65-90°C.[6]
Inactive catalyst or reagent.Use fresh, high-purity reagents and catalysts.
Formation of 5-Amino Isomer pH is too high (>8).Lower the pH to the 7-8 range for syntheses involving β-ketonitriles.[1]
Reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., ≤45°C).[1]
Presence of Multiple Unidentified Byproducts Reaction temperature is too high, causing decomposition.Screen a range of lower temperatures to find an optimal balance.[4] Consider using alternative energy sources like microwave irradiation which can offer better temperature control.[4]
Incorrect stoichiometry of reagents.If using an in-situ generated reactive intermediate (like a nitrile oxide), consider using a slight excess of its precursor to prevent side reactions like dimerization.[4]
Reaction Stalls or is Incomplete Poor solubility of reactants/intermediates.Experiment with different solvents to improve solubility. Common solvents include ethanol, methanol, and toluene.[4][6]
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. Some steps may require several hours to days at lower temperatures.[6][7]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-5-alkoxyisoxazole via β-Ketonitrile

This protocol is adapted from the general method for synthesizing 3-amino-5-alkylisoxazoles and should be optimized for the ethoxy analog.[1]

1. Reaction Setup:

  • To a solution of the appropriate β-ketonitrile precursor (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 equivalents).

  • Cool the mixture in an ice bath.

2. pH Adjustment:

  • Slowly add an aqueous base solution (e.g., sodium hydroxide) to adjust the pH to between 7.0 and 8.0. Maintain this pH range throughout the reaction.

3. Reaction Execution:

  • Allow the reaction to stir at a controlled temperature, typically at or below 45°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Workup and Purification:

  • Once the reaction is complete, neutralize the mixture.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-5-methylisoxazole (Model for Ethoxy Derivative)

This protocol describes a three-step synthesis for the 5-methyl analog, which can serve as a template.[6]

1. Acetylacetonitrile Synthesis:

  • Generate lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at low temperature (-30°C).

  • Add a solution of ethyl acetate and acetonitrile to the LDA solution at -78°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 2N HCl and extract the product with ethyl acetate.

2. Hydrazone Formation:

  • React the resulting acetylacetonitrile with p-toluenesulfonyl hydrazide in a suitable solvent.

3. Ring Closure:

  • Add hydroxylamine hydrochloride to potassium carbonate to generate free hydroxylamine.

  • Add the hydrazone from the previous step and heat the mixture (e.g., 65-90°C) to facilitate the ring-closing reaction. Toluene is an effective solvent for this step.[6]

  • Isolate and purify the final 3-amino-5-methylisoxazole product.

Optimization Parameters

The following table summarizes key reaction parameters that can be optimized.

Parameter Condition Typical Range Expected Outcome / Remarks Reference
pH Acidic/Neutral7.0 - 8.0Favors 3-amino isomer formation over 5-amino isomer.[1]
Basic10.1 - 13.0Critical for high yields in syntheses using hydroxyurea.[2]
Temperature Ring Closure40 - 90 °COptimal temperature depends on the specific reactants and solvent. Below 40°C, the reaction may be very slow.[6]
Isomer Control≤ 45 °CLower temperatures improve regioselectivity for the 3-amino isomer.[1]
Solvent VariousEthanol, Methanol, Toluene, THF, DioxaneChoice affects solubility, reaction rate, and workup. Ethanol is common for reactions with hydroxylamine HCl. Toluene is effective for refluxing ring-closure steps.[3][4][6]
Catalyst Lewis AcidVariesCan be used to facilitate the final ring closure/autoxidation step.[8]
Energy Source Conventional vs. MicrowaveN/AMicrowave irradiation can significantly reduce reaction times and improve yields.[4]

Visualizations

General Experimental Workflow

G General Workflow for this compound Synthesis A 1. Reactant Mixing (β-Ketonitrile + Hydroxylamine) B 2. pH Adjustment & Control (Critical for Selectivity) A->B C 3. Controlled Temperature Reaction (Monitor Progress via TLC/LC-MS) B->C D 4. Reaction Workup (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F Final Product (this compound) E->F

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Isomer Formation

G Troubleshooting Isomer Formation start Is the 5-Amino Isomer Observed as a Major Byproduct? check_ph Verify Reaction pH start->check_ph Yes end Problem Resolved start->end No check_temp Verify Reaction Temperature check_ph->check_temp Is pH in range? adjust_ph Adjust pH to 7-8 check_ph->adjust_ph Is pH > 8? adjust_temp Lower Temperature to <= 45°C check_temp->adjust_temp Is Temp > 45°C? rerun Re-run Experiment & Monitor adjust_ph->rerun adjust_temp->rerun rerun->end

References

preventing degradation of 3-Amino-5-ethoxyisoxazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the storage and handling of 3-Amino-5-ethoxyisoxazole. Specific stability data for this compound is limited. Therefore, much of the information provided is based on the closely related compound, 3-Amino-5-methylisoxazole, and general principles of chemical stability. Users are strongly advised to perform their own stability studies for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. For specific temperature recommendations, always refer to the product label or the supplier's safety data sheet (SDS).

Q2: What materials are incompatible with this compound?

A2: this compound should be stored away from strong oxidizing agents. Contact with such substances could lead to vigorous reactions and degradation of the compound.

Q3: What are the visible signs of degradation of this compound?

A3: While specific degradation products of this compound are not well-documented, visual signs of degradation for similar compounds can include a change in color or the formation of a solid precipitate in a solution. If you observe any unexpected changes in the physical appearance of the compound, it is recommended to re-analyze its purity before use.

Q4: Is this compound sensitive to light?

A4: There is no specific data on the photostability of this compound. However, as a general precaution for organic molecules, it is advisable to store it protected from light, for instance, by using an amber-colored vial or storing it in a dark place. Photostability testing is recommended to determine its light sensitivity definitively.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). Re-test the purity of the compound using a suitable analytical method like HPLC.
Discoloration of the solid compound. Potential degradation due to exposure to air, moisture, or light.Discard the discolored material. Ensure future storage is in a tightly sealed, opaque container with a desiccant if necessary.
Precipitate formation in a solution. The compound may have low solubility in the chosen solvent or could be degrading.Check the solubility of this compound in the solvent. If solubility is not the issue, the precipitate could be a degradation product. Analyze the precipitate and the remaining solution.
Inconsistent results between different batches. Batch-to-batch variability or degradation of an older batch.Always record the batch number and date of receipt. If you suspect an issue with a particular batch, contact the supplier and consider analyzing its purity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by UV scan (e.g., 254 nm)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis. Based on data for the methyl analog, degradation may be faster under basic conditions.[1]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method (as developed in Protocol 1, potentially with a gradient to separate degradation products). An MS detector can help in identifying the mass of the degradation products.

Visualizations

degradation_pathway cluster_storage Improper Storage Conditions cluster_compound cluster_degradation Degradation cluster_products Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis High Temperature High Temperature Degradation Products Degradation Products High Temperature->Degradation Products Light Exposure Light Exposure Photolysis Photolysis Light Exposure->Photolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photolysis Hydrolysis->Degradation Products Oxidation->Degradation Products Photolysis->Degradation Products experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_outcome Pristine Sample Pristine Sample HPLC Analysis HPLC Analysis Pristine Sample->HPLC Analysis Stressed Sample Stressed Sample Stressed Sample->HPLC Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile Stability Assessment Stability Assessment Purity Assessment->Stability Assessment Degradation Profile->Stability Assessment

References

Technical Support Center: Analysis of 3-Amino-5-ethoxyisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-ethoxyisoxazole. The focus is on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Byproduct Identification by LC-MS

Issue: Unexpected Peaks in LC-MS Chromatogram

When analyzing the reaction mixture for the synthesis of this compound, the presence of unexpected peaks in the LC-MS chromatogram can indicate the formation of byproducts. This guide will help you to identify these impurities.

1. Initial Assessment:

  • Review the Synthesis Pathway: The synthesis of this compound can be susceptible to the formation of isomeric and other byproducts. Reaction conditions such as pH and temperature are critical factors that can influence the regioselectivity of the cyclization reaction.[1]

  • Anticipate Potential Byproducts: Based on the synthetic route, which often involves the reaction of a β-keto nitrile or a related precursor with hydroxylamine, the most common byproduct is the constitutional isomer, 5-Amino-3-ethoxyisoxazole. Other potential impurities may include unreacted starting materials, intermediates from incomplete cyclization, and products from side reactions.

2. LC-MS Data Interpretation:

  • Examine the Mass Spectra:

    • Isomeric Byproducts: The primary byproduct, 5-Amino-3-ethoxyisoxazole, will have the same molecular weight and therefore the same mass-to-charge ratio (m/z) as the desired product, this compound. These will appear as distinct peaks in the chromatogram at different retention times but will show identical masses in the mass spectrometer.

    • Other Byproducts: Analyze the m/z values of other unexpected peaks to hypothesize their structures. These could correspond to starting materials, reaction intermediates, or degradation products.

  • Evaluate Chromatographic Separation:

    • Peak Resolution: Ensure your LC method provides adequate separation between the main product and any byproducts. Poor peak shape, such as broadening or tailing, can hinder accurate identification and quantification.[2]

    • Retention Time Shifts: Inconsistent retention times can be caused by issues with the mobile phase, column, or instrument. Regular system suitability tests are recommended to ensure reliable results.[2]

3. Confirmation of Byproduct Identity:

  • Tandem Mass Spectrometry (MS/MS): To differentiate between isomers with the same m/z, perform MS/MS analysis. The fragmentation patterns of this compound and 5-Amino-3-ethoxyisoxazole are expected to be different, allowing for their unambiguous identification.

  • Reference Standards: If available, inject reference standards of suspected byproducts to confirm their identity by comparing retention times and mass spectra.

  • High-Resolution Mass Spectrometry (HRMS): For unknown byproducts, HRMS can provide a highly accurate mass measurement, which aids in determining the elemental composition and proposing potential structures.

Frequently Asked Questions (FAQs)

Q1: We are observing a peak with the same m/z as our target compound, this compound, but at a different retention time. What could it be?

A1: This is very likely the constitutional isomer, 5-Amino-3-ethoxyisoxazole. The formation of this isomer is a common issue in the synthesis of substituted 3-aminoisoxazoles, and its prevalence is highly dependent on the reaction conditions, particularly pH and temperature.[1] To confirm its identity, you should perform MS/MS analysis and compare the fragmentation patterns of the two peaks.

Q2: Our LC-MS analysis shows several minor, unidentified peaks. How can we begin to identify them?

A2: Start by examining the m/z values of these peaks. Compare them to the molecular weights of your starting materials and any potential reaction intermediates. For example, you might see peaks corresponding to unreacted ethyl 3-ethoxy-3-oxopropanenitrile or hydroxylamine. High-Resolution Mass Spectrometry (HRMS) can be very helpful in determining the elemental composition of these unknown peaks, which is a critical step in their identification.

Q3: What are some common causes of poor peak shape and shifting retention times in our LC-MS analysis?

A3: Poor peak shape and retention time instability can be caused by a variety of factors.[2] Common culprits include:

  • Column Issues: Column contamination or degradation.

  • Mobile Phase Problems: Incorrect mobile phase composition or pH, or the presence of contaminants.

  • Instrumental Problems: Issues with the pump, injector, or detector.

  • Sample Overload: Injecting too concentrated a sample.

Regular maintenance and system suitability tests can help to minimize these issues.

Q4: How can we reduce the formation of the 5-Amino-3-ethoxyisoxazole byproduct?

A4: The regioselectivity of the isoxazole ring formation is often controllable by carefully managing the reaction conditions. Based on analogous syntheses, maintaining a pH in the range of 7-8 and a lower reaction temperature (e.g., ≤45 °C) typically favors the formation of the 3-amino isomer.[1] Conversely, a higher pH (>8) and elevated temperatures tend to favor the 5-amino isomer.[1] Experimenting with these parameters is key to optimizing the yield of your desired product.

Experimental Protocols

LC-MS Method for the Analysis of this compound and Byproducts

This protocol provides a general method for the separation and identification of this compound and its potential byproducts. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
LC System: Agilent 1260 Infinity II or equivalent
MS System: Agilent 6470 Triple Quadrupole or equivalent
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Ionization Source: Electrospray Ionization (ESI), Positive Mode
MS1 Scan Range: m/z 50-500
MS/MS: Product ion scan of the precursor ion for this compound

Quantitative Data Summary

The following table presents hypothetical LC-MS data for this compound and its primary isomeric byproduct. Actual retention times may vary depending on the specific LC conditions used.

Compound Expected m/z [M+H]⁺ Hypothetical Retention Time (min)
This compound129.064.2
5-Amino-3-ethoxyisoxazole129.063.8
Ethyl 3-ethoxy-3-oxopropanenitrile128.075.5
Hydroxylamine34.021.2

Visualizations

Byproduct_Identification_Workflow start Start: Unexpected Peak in LC Chromatogram check_mz Check m/z of Unexpected Peak start->check_mz same_mz m/z is IDENTICAL to Target Compound check_mz->same_mz diff_mz m/z is DIFFERENT from Target Compound check_mz->diff_mz isomer_hyp Hypothesize Isomeric Byproduct (e.g., 5-Amino-3-ethoxyisoxazole) same_mz->isomer_hyp Yes other_hyp Hypothesize Other Byproducts (Starting Materials, Intermediates) diff_mz->other_hyp Yes msms Perform MS/MS Analysis isomer_hyp->msms hrms Perform High-Resolution MS Analysis other_hyp->hrms compare_frag Compare Fragmentation Patterns msms->compare_frag det_comp Determine Elemental Composition hrms->det_comp confirm Confirm Identity with Reference Standard (if available) compare_frag->confirm det_comp->confirm end End: Byproduct Identified confirm->end

Caption: Troubleshooting workflow for identifying byproducts by LC-MS.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant_A Ethyl 3-ethoxy-3-oxopropanenitrile Conditions Solvent, Base, Temperature Reactant_A->Conditions Reactant_B Hydroxylamine Reactant_B->Conditions Main_Product This compound Conditions->Main_Product Favorable Conditions (pH 7-8, Temp ≤45°C) Byproduct 5-Amino-3-ethoxyisoxazole Conditions->Byproduct Unfavorable Conditions (pH >8, High Temp)

Caption: Synthesis pathway of this compound and formation of the main byproduct.

References

strategies to improve the regioselectivity of reactions with 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-5-ethoxyisoxazole

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the common challenges in controlling regioselectivity?

A1: this compound has three primary nucleophilic sites that can compete in reactions with electrophiles:

  • Exocyclic Amino Group (N-3): The primary amine at the C-3 position is often the most nucleophilic site and the desired location for many functionalization reactions like acylation and alkylation.

  • Ring Nitrogen (N-2): The endocyclic nitrogen at the N-2 position possesses a lone pair of electrons and can also react with electrophiles, leading to undesired regioisomers.

  • Ring Carbon (C-4): The C-4 position can be susceptible to electrophilic attack, particularly under Friedel-Crafts or similar conditions, a reaction that can be influenced by the activating effect of the amino group.

The main challenge is achieving selective functionalization at one of these sites without obtaining a mixture of products. Poor regioselectivity is a common hurdle in isoxazole chemistry.

G mol N3_site N2_site C4_site lab_N3 Exocyclic Amino (N-3) Primary Site lab_N3->N3_site lab_N2 Ring Nitrogen (N-2) Secondary Site lab_N2->N2_site lab_C4 Ring Carbon (C-4) Electrophilic Attack Site lab_C4->C4_site

Caption: Competing nucleophilic sites on this compound.

Q2: What are the key factors that govern the regioselectivity of reactions involving this compound?

A2: Regioselectivity is governed by a combination of electronic and steric factors, which can be manipulated by adjusting reaction conditions. Key influential factors include:

  • pH and Basicity: The choice and stoichiometry of a base are critical. For reactions on the amino group, a non-nucleophilic, sterically hindered base can prevent competition. The pH of the medium can dictate the protonation state of the molecule, thereby influencing which nitrogen is more nucleophilic.

  • Temperature: Higher temperatures can sometimes lead to a loss of selectivity and the formation of thermodynamic byproducts. Running reactions at lower temperatures often favors the kinetically controlled, more selective product.

  • Solvent: Solvent polarity can significantly influence the reaction outcome. Less polar solvents may favor reaction at a specific site over another.

  • Steric Hindrance: Bulky reagents will preferentially react at the less sterically hindered exocyclic amino group over the more crowded endocyclic N-2 position.

  • Catalysts: The use of specific metal catalysts can direct the reaction to a particular site.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My N-acylation/alkylation reaction yields a mixture of N-3 and N-2 substituted products.

  • Possible Cause: The base used (e.g., pyridine, triethylamine) is acting as a nucleophilic catalyst or is not sufficient to selectively deprotonate the desired site.

  • Solution:

    • Change the Base: Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). This minimizes side reactions and favors reaction at the more accessible exocyclic amino group.

    • Lower the Temperature: Perform the reaction at 0 °C or -78 °C. Lower temperatures often increase selectivity by favoring the kinetic product.

    • Solvent Screening: Screen less polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, as they can influence the reactive conformation of the substrate.

Caption: Workflow for troubleshooting poor regioselectivity in N-alkylation.

Problem 2: The diazotization of the amino group is inefficient, resulting in low yields or decomposition.

  • Possible Cause: The diazonium salt of 3-aminoisoxazole is unstable and decomposes under the reaction conditions. This is a common issue with many heterocyclic amines.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0 and 5 °C using an ice-salt bath.

    • Use In Situ: Do not attempt to isolate the diazonium salt. Prepare it in situ and add the subsequent reagent (e.g., CuCl, KI, HBF₄) directly to the cold reaction mixture.

    • Choice of Acid: Use non-nucleophilic acids like HBF₄ or H₂SO₄ instead of HCl if unwanted chloro-adducts are observed.

    • Quenching: Quench the reaction carefully with a cold solution (e.g., cold aqueous sodium bicarbonate) to neutralize excess acid without causing rapid decomposition.

Problem 3: I am observing ring-opened byproducts in my reaction.

  • Possible Cause: The reaction conditions (e.g., strong base, high heat) are too harsh, leading to the cleavage of the N-O bond in the isoxazole ring. Isoxazoles can be precursors to 1,3-

Technical Support Center: Scale-Up Production of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-Amino-5-ethoxyisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up of this compound?

A1: While various methods exist for synthesizing substituted isoxazoles, two primary routes are generally considered for scale-up.[1][2] The most common approach is the condensation reaction of a β-functionalized carbonyl compound with a nitrogen-containing reagent like hydroxylamine.[1] Another significant method is the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes.[2][3] For 3-amino-5-alkoxyisoxazoles, a practical route often involves the cyclization of a β-keto nitrile intermediate with hydroxylamine under basic conditions, a method noted for its use of readily available starting materials.[4][5]

Q2: What are the critical process parameters to monitor during synthesis?

A2: During scale-up, precise control over reaction parameters is crucial. Key parameters include temperature, pH, reaction time, and the rate of reagent addition. For the cyclization step, maintaining the optimal pH range of 10.5 to 12.5 is often necessary to ensure high yield and purity.[6] Reaction temperature is also critical; some ring-closing reactions may require heating to reflux (65-90 °C) to proceed efficiently, while lower temperatures can drastically slow the reaction rate.[4]

Q3: What are the main stability concerns and recommended storage conditions for this compound?

A3: this compound may be susceptible to degradation under oxidative conditions.[7] Based on its structural similarity to other amino-isoxazoles, it is recommended to store the compound in a cool, dry, and well-ventilated area in tightly sealed containers.[8] To prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage. It should be kept away from strong oxidizing agents.

Q4: What are the primary safety hazards associated with handling this compound and its precursors?

A4: While specific data for this compound is limited, analogous compounds like 3-Amino-5-methylisoxazole are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[8] It is imperative to handle the compound in a well-ventilated area or fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8][10] Avoid creating dust, and ensure proper waste disposal procedures are followed.[9]

Troubleshooting Guide

Issue 1: Low Reaction Yield
Possible Cause Suggested Solution
Incorrect pH during Cyclization The ring-closing reaction is often base-catalyzed and highly pH-dependent. A pH outside the optimal range can halt the reaction or promote side reactions.[6] Solution: Implement in-process monitoring of the reaction mixture's pH and make controlled additions of acid or base to maintain the target pH.
Suboptimal Reaction Temperature The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at an efficient rate.[4] Solution: Gradually increase the reaction temperature to the recommended reflux condition while monitoring the reaction progress by TLC or HPLC. Ensure the heating is uniform, especially in large-volume reactors.
Impure Starting Materials The presence of impurities in precursors (e.g., β-keto nitrile, hydroxylamine) can inhibit the reaction or lead to the formation of side products, consuming reagents and lowering the main product yield. Solution: Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC) before commencing the reaction. If necessary, purify the reagents.
Poor Mixing/Agitation In large-scale reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing overall yield. Solution: Optimize the agitation speed and impeller design to ensure the reaction mixture is homogeneous. For multiphase reactions, ensure efficient mass transfer between phases.
Issue 2: Impurity Formation and Profile
Possible Cause Suggested Solution
Formation of Regioisomers In methods like 1,3-dipolar cycloaddition, a lack of complete regioselectivity can lead to the formation of an isomeric isoxazole product.[2] Solution: Modify reaction conditions such as solvent polarity or temperature, which can influence the regiochemical outcome. The use of specific metal catalysts has also been shown to improve regioselectivity in isoxazole synthesis.[3]
Incomplete Reaction Unreacted starting materials are common impurities. Solution: Increase the reaction time or temperature moderately.[4] Consider adding a slight excess of one of the reagents (if cost-effective and easily separable) to drive the reaction to completion.
Side Reactions (e.g., Dimerization) Under certain conditions (e.g., incorrect pH, high temperature), intermediates or the product itself can undergo side reactions like dimerization or polymerization. Solution: Review and optimize the reaction conditions. Lowering the reaction temperature or adjusting the rate of addition of a key reagent can often minimize these pathways.
Issue 3: Product Purification and Isolation Challenges
Possible Cause Suggested Solution
Product is an Oil, Not a Solid The product may not crystallize easily from the reaction mixture or chosen solvent, possibly due to residual solvent or minor impurities inhibiting crystal lattice formation. Solution: First, ensure the product is free of solvent by drying under high vacuum. Attempt recrystallization using a different solvent or a binary solvent system (a solvent in which the product is soluble and an anti-solvent in which it is not).[11] If crystallization fails, purification via column chromatography or distillation may be necessary.
Low Recovery After Extraction The product may have some solubility in the aqueous phase, leading to losses during workup. Solution: Perform multiple extractions (e.g., 5-6 times) with a suitable organic solvent like methylene chloride or ethyl acetate to maximize recovery.[11] Adjusting the pH of the aqueous layer can sometimes alter the product's partition coefficient in your favor.
Product Co-elutes with Impurity During chromatographic purification, a key impurity may have a similar polarity to the product, making separation difficult. Solution: Optimize the chromatography conditions. Screen different solvent systems (mobile phases) or try a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is adapted from analogous syntheses of 3-amino-5-alkylisoxazoles.[4]

  • Step 1: Formation of 3-ethoxy-3-oxopropanenitrile. In a reactor under a nitrogen atmosphere, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -30 °C. An equimolar amount of n-butyllithium is added dropwise. The mixture is warmed to room temperature for 30 minutes, then re-cooled to -78 °C. A solution of ethyl 3-ethoxypropanoate and acetonitrile in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched with 2N HCl to a pH of 5-6 and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude β-keto nitrile intermediate.

  • Step 2: Cyclization to this compound. To a new reactor, add hydroxylamine hydrochloride and potassium carbonate in water and stir for 30 minutes. Add THF, followed by the crude intermediate from Step 1. Heat the mixture to reflux (~65 °C) and maintain for 2-4 hours, monitoring by HPLC. After completion, cool the mixture and adjust the pH to ~1 with concentrated HCl. Separate the layers and discard the organic layer. Basify the aqueous layer to pH 10-12 with 20% sodium hydroxide to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude, dried this compound in a minimal amount of a suitable hot solvent (e.g., toluene or benzene).[11]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvents for Synthesis and Purification

SolventBoiling Point (°C)Use CaseKey Safety Note
Tetrahydrofuran (THF)66Reaction SolventPeroxide formation risk; highly flammable.
Ethyl Acetate77ExtractionFlammable liquid and vapor.
Methylene Chloride40ExtractionPotential carcinogen; use in a fume hood.[11]
Toluene111RecrystallizationFlammable; toxic.
Benzene80RecrystallizationKnown carcinogen; avoid if possible.[11]

Visualizations

G cluster_prep Phase 1: Synthesis cluster_purify Phase 2: Purification & QC start Starting Materials (Ethyl 3-ethoxypropanoate, Acetonitrile) step1 Step 1: Ketonitrile Formation - Base: n-BuLi/LDA - Solvent: THF start->step1 step2 Step 2: Cyclization - Reagent: NH2OH·HCl - Base: K2CO3 step1->step2 crude Crude Product step2->crude purification Purification (e.g., Recrystallization) crude->purification Workup & Isolation final_product Final Product (this compound) purification->final_product qc Quality Control (HPLC, NMR, MS) final_product->qc

Caption: High-level workflow for the synthesis and purification of this compound.

G start Problem: Low Reaction Yield cause1 Is pH in optimal range (e.g., 10.5-12.5)? start->cause1 cause2 Is temperature adequate (e.g., 65-90°C)? cause1->cause2 Yes sol1_no Action: Monitor and adjust pH with base/acid. cause1->sol1_no No cause3 Are starting materials pure? cause2->cause3 Yes sol2_no Action: Increase temperature to reflux and monitor. cause2->sol2_no No sol3_yes Action: Investigate other factors (mixing, stoichiometry). cause3->sol3_yes Yes sol3_no Action: Analyze and purify reagents before use. cause3->sol3_no No sol1_yes Proceed to next check sol2_yes Proceed to next check

References

Technical Support Center: Efficient Synthesis of 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-ethoxyisoxazole. Due to the limited direct literature on this specific compound, the following guidance is based on established protocols for the synthesis of structurally related 3-amino-5-alkyl isoxazoles. The principles of catalyst selection and reaction condition optimization are expected to be highly transferable.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high regioselectivity in the synthesis of 3-Amino-5-alkoxyisoxazoles?

A1: The key factors influencing regioselectivity between 3-amino and 5-amino isoxazoles are reaction temperature and pH.[1] For the synthesis of the desired 3-amino isomer, maintaining a pH between 7 and 8 and a temperature at or below 45°C is crucial.[1] Under these conditions, hydroxylamine preferentially reacts with the nitrile group of the keto-nitrile intermediate.[1]

Q2: What are common starting materials for the synthesis of 3-amino-5-alkyl/alkoxy isoxazoles?

A2: Common starting materials include readily available ethyl acetate and acetonitrile, which are used to form an acetyl acetonitrile intermediate in the presence of a metal alkali.[2] This intermediate is then further reacted to form the isoxazole ring.

Q3: Are there specific catalysts recommended for this synthesis?

A3: While traditional catalysts play a role in some isoxazole syntheses, such as copper-catalyzed cycloadditions, the regioselective synthesis of 3-amino-5-alkyl isoxazoles is primarily controlled by reaction conditions (pH and temperature) rather than a specific catalyst.[1][3] In some broader isoxazole synthesis methods, catalysts like AuCl3 and CuCl have been utilized for cycloisomerization and intramolecular cyclization reactions, respectively.[4] For related syntheses, a recyclable Cu/Al2O3 nanocomposite has also been used.[5]

Q4: What are typical yields for the synthesis of 3-amino-5-alkyl isoxazoles?

A4: Yields can vary significantly based on the optimization of reaction conditions. For the synthesis of 3-amino-5-alkyl isoxazoles, yields ranging from 60% to 90% have been reported when reaction conditions are carefully controlled to favor the desired isomer.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incorrect pH, favoring the 5-amino isomer.[1]- Reaction temperature is too high.[1]- Incomplete reaction.- Verify and adjust pH: Ensure the reaction mixture is maintained between pH 7 and 8.[1]- Control Temperature: Keep the reaction temperature at or below 45°C.[1]- Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and ensure it goes to completion.
Formation of 5-Amino-5-ethoxyisoxazole Isomer - pH of the reaction mixture is greater than 8.[1]- Reaction temperature is too high (e.g., 100°C).[1]- Strict pH Control: Buffer the reaction or add acid/base as needed to maintain the pH in the 7-8 range for the 3-amino isomer.[1]- Lower Reaction Temperature: Conduct the reaction at a lower temperature (≤45°C) to favor the attack of hydroxylamine on the nitrile.[1]
Difficulty in Product Isolation and Purification - Presence of unreacted starting materials or byproducts.- Similar polarity of the desired product and impurities.- Optimize Reaction: Ensure the reaction goes to completion to minimize starting materials in the crude product.- Purification Strategy: Employ column chromatography with a suitable solvent system or recrystallization to purify the final compound.[6]
Reaction Fails to Proceed - Inactive reagents.- Suboptimal reaction conditions.- Check Reagent Quality: Ensure the purity and reactivity of starting materials.- Review Protocol: Double-check all reaction parameters, including solvent, temperature, and pH, to ensure they align with established protocols for analogous syntheses.[1]

Catalyst and Condition Selection Data

The following table summarizes the critical reaction conditions for achieving regioselectivity in the synthesis of 3-amino-5-alkyl isoxazoles, which can be applied to the synthesis of this compound.

Target IsomerpH RangeTemperatureCatalyst/Key ReagentExpected YieldReference
3-Amino-5-alkyl isoxazole 7 < pH < 8≤ 45°CHydroxylamine60-90%[1]
5-Amino-3-alkyl isoxazole pH > 8100°CHydroxylamineGood[1]

Experimental Protocols

General Protocol for the Synthesis of 3-Amino-5-alkyl Isoxazoles

This protocol is adapted from a reliable method for synthesizing 3-amino-5-alkyl isoxazoles and can serve as a starting point for the synthesis of this compound.[1]

  • Preparation of the Keto-Nitrile Intermediate: Synthesize the appropriate β-keto-nitrile precursor. For this compound, this would be 3-ethoxy-3-oxopropanenitrile.

  • Reaction with Hydroxylamine:

    • Dissolve the β-keto-nitrile in a suitable solvent (e.g., ethanol, water).

    • Adjust the pH of the solution to between 7 and 8 using a suitable buffer or by the careful addition of an acid or base.

    • Add hydroxylamine hydrochloride to the reaction mixture.

    • Maintain the reaction temperature at or below 45°C.

  • Cyclization:

    • After the initial reaction, an acid-mediated cyclization is performed to form the isoxazole ring.[1]

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC or HPLC), quench the reaction.

    • Extract the product using an appropriate organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Catalyst/Condition Selection

start Start: Synthesis of This compound precursor Prepare β-keto-nitrile precursor (3-ethoxy-3-oxopropanenitrile) start->precursor condition_check Select Reaction Conditions precursor->condition_check path_3_amino Desired Product: 3-Amino Isomer condition_check->path_3_amino Target path_5_amino Side Product: 5-Amino Isomer condition_check->path_5_amino Avoid conditions_3_amino Set pH: 7-8 Set Temperature: ≤ 45°C path_3_amino->conditions_3_amino conditions_5_amino pH > 8 Temperature > 45°C path_5_amino->conditions_5_amino reaction React with Hydroxylamine & Acid-mediated cyclization conditions_3_amino->reaction purification Purification (Column Chromatography / Recrystallization) reaction->purification end End Product: Pure this compound purification->end

Caption: Decision workflow for regioselective synthesis.

Simplified Reaction Pathway

start_materials Ethyl Acetate + Acetonitrile intermediate1 Acetyl Acetonitrile start_materials->intermediate1 Metal Alkali intermediate2 β-keto-nitrile intermediate1->intermediate2 product 3-Amino-5-alkoxyisoxazole intermediate2->product reagents Hydroxylamine (pH 7-8, T ≤ 45°C) reagents->product

Caption: Simplified synthesis pathway for 3-amino-isoxazoles.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-5-ethoxyisoxazole and Other Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative overview of 3-Amino-5-ethoxyisoxazole and other notable isoxazole derivatives, focusing on their synthesis, biological performance supported by experimental data, and modulation of key signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons from closely related analogues to provide a valuable reference for researchers.

Synthesis of 3-Aminoisoxazole Derivatives

The synthesis of 3-aminoisoxazole derivatives can be reliably achieved through the cyclization of β-ketonitriles with hydroxylamine. The regioselectivity between 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles is primarily controlled by pH and reaction temperature. For the synthesis of 3-amino-5-alkoxyisoxazoles, a similar strategy starting from an appropriate β-ketonitrile precursor would be employed.

A general synthetic approach is outlined below:

Synthesis of 3-Aminoisoxazoles General Synthetic Pathway for 3-Aminoisoxazoles start β-Ketonitrile intermediate Oxime Intermediate start->intermediate + Hydroxylamine hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate conditions Reaction Conditions (pH, Temperature) conditions->intermediate cyclization Acid-mediated Cyclization intermediate->cyclization product 3-Amino-5-substituted-isoxazole cyclization->product

Caption: General synthesis of 3-amino-5-substituted isoxazoles.

Comparative Biological Activities

Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the isoxazole ring play a crucial role in determining the specific activity and potency.

Anticancer Activity

Numerous isoxazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation and survival.[1][2][3]

Table 1: Comparison of Anticancer Activity of Various Isoxazole Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50)Mechanism of ActionReference(s)
3,4-isoxazolediamide derivativesK562 (human erythroleukemic)18.01 nM - 71.57 nMInduction of apoptosis[2]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivativesK562 (human erythroleukemic)VariesInduction of apoptosis[2]
Isoxazole-piperazine hybridsHuh7, Mahlavu (liver cancer), MCF-7 (breast cancer)0.3 - 3.7 µMInduction of oxidative stress, apoptosis, cell cycle arrest[4]
3-Amino-benzo[d]isoxazole derivativesEBC-1 (lung cancer)0.18 µMc-Met kinase inhibition[5]
3-(5-)-Amino-o-diarylisoxazolesNCI-60 panelVariesAntitubulin activity[6]
Anti-inflammatory Activity

Isoxazole derivatives have shown promise as anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory mediators and pathways.

Table 2: Comparison of Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DerivativeAssayReported ActivityReference(s)
Various Isoxazole DerivativesCarrageenan-induced rat paw edemaSignificant reduction in paw edema[7][8]
Isoxazole-pyrimidine derivativesIn vitro albumin denaturation inhibitionConcentration-dependent inhibition[9]
Isoxazole derivativesIn vivo hot-plate and acetic acid-induced writhing responseSignificant analgesic and anti-inflammatory effects[10]
Antimicrobial Activity

The isoxazole nucleus is a key component of several antibacterial drugs. Novel isoxazole derivatives continue to be explored for their potential to combat microbial infections.

Table 3: Comparison of Antimicrobial Activity of Isoxazole Derivatives

Compound/DerivativeMicroorganism(s)Reported Activity (MIC)Reference(s)
N3, N5-di(substituted)isoxazole-3,5-diaminesE. coli, S. aureus95 - 117 µg/mL[11]
3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3- methoxyphenyl]isoxazoleS. aureus, B. subtilisLow activity compared to Benzylpenicillin[12]
1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazolesGram-positive and Gram-negative bacteriaSignificant activity for some derivatives
3'-hydroxy-5'-aminobenzoxazinorifamycin derivativesMycobacterium tuberculosis, Mycobacterium avium complexSuperior to Rifampicin[13]

Modulation of Signaling Pathways

The biological effects of isoxazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design.

Apoptosis Induction Pathway

Many anticancer isoxazole derivatives exert their effect by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of proteins in the apoptotic cascade.[2][14]

Apoptosis_Pathway Hypothetical Apoptosis Induction by Isoxazole Derivatives isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibition bax Bax isoxazole->bax Upregulation bcl2 Bcl-2 isoxazole->bcl2 Downregulation hsp90->bcl2 Stabilizes caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Apoptosis induction by isoxazole derivatives.

Kinase Inhibition Pathways

Isoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][15]

Kinase_Inhibition_Pathway Kinase Inhibition by Isoxazole Derivatives isoxazole Isoxazole Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) isoxazole->rtk Inhibition pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotion

Caption: Kinase inhibition pathway by isoxazole derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key biological assays.

Protocol 1: MTT Cytotoxicity Assay

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Workflow:

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_steps Experimental Steps step1 1. Seed cells in a 96-well plate step2 2. Treat cells with varying concentrations of the isoxazole derivative step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT reagent and incubate step3->step4 step5 5. Solubilize formazan crystals step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Isoxazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the isoxazole derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[7][8]

Workflow:

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Assay cluster_steps Experimental Steps step1 1. Administer isoxazole derivative or standard drug orally to rats step2 2. After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw step1->step2 step3 3. Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection step2->step3 step4 4. Calculate the percentage inhibition of edema step3->step4

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar albino rats

  • Isoxazole derivative

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, standard, and test groups (receiving different doses of the isoxazole derivative).

  • Administer the test compound or standard drug orally. The control group receives the vehicle.

  • After one hour, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[11]

Workflow:

MIC_Workflow Broth Microdilution MIC Assay cluster_steps Experimental Steps step1 1. Prepare serial dilutions of the isoxazole derivative in a 96-well plate step2 2. Inoculate each well with a standardized microbial suspension step1->step2 step3 3. Incubate at an appropriate temperature for 18-24 hours step2->step3 step4 4. Visually inspect for microbial growth step3->step4 step5 5. Determine the MIC (lowest concentration with no visible growth) step4->step5

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Isoxazole derivative stock solution

  • Standard antibiotic (positive control)

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Perform two-fold serial dilutions of the isoxazole derivative in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The isoxazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While specific data on this compound is not extensively available, the broader family of isoxazole derivatives demonstrates significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The structure-activity relationships of these compounds are highly dependent on the nature and position of their substituents. Further investigation into 3-amino-5-alkoxyisoxazoles, including the ethoxy derivative, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic evaluation of novel isoxazole compounds.

References

Validating the Structure of 3-Amino-5-ethoxyisoxazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel heterocyclic compounds such as 3-Amino-5-ethoxyisoxazole, an unambiguous structural assignment is critical for understanding its reactivity, intermolecular interactions, and potential as a pharmaceutical agent. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a comprehensive validation often involves complementary spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with common spectroscopic methods for the structural validation of isoxazole derivatives, using crystallographic data from the closely related 3-Amino-5-methylisoxazole as a reference.

Structural Validation Methodologies: A Head-to-Head Comparison

The selection of an analytical technique for structural validation depends on the nature of the sample, the required level of detail, and the availability of instrumentation. Below is a comparative overview of X-ray crystallography and key spectroscopic methods.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Provides an unambiguous and absolute determination of the molecular structure.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and through-space proximity of atoms.Non-destructive, provides detailed information about the molecule's structure in solution, and can be used to study dynamic processes.Does not provide absolute configuration or precise bond lengths and angles.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast, simple, and non-destructive. Excellent for identifying the presence or absence of specific functional groups.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, providing information about the molecular weight and elemental composition.Highly sensitive, requires very small amounts of sample, and can be used to determine the molecular formula.Does not provide direct information about the 3D structure or connectivity of atoms.

Experimental Data: A Case Study with an Isoxazole Analog

While crystallographic data for this compound is not publicly available, the structure of the closely related 3-Amino-5-methylisoxazole provides valuable insights into the expected bond lengths and angles of the isoxazole ring system.

X-ray Crystallography Data for 3-Amino-5-methylisoxazole

The following table summarizes key structural parameters obtained from the X-ray diffraction analysis of 3-Amino-5-methylisoxazole.

Parameter Value
Bond Lengths (Å)
C3-N(amino)1.358
C3-N21.393
N2-O11.411
O1-C51.348
C5-C41.361
C4-C31.408
**Bond Angles (°) **
N(amino)-C3-N2123.5
N(amino)-C3-C4127.3
N2-C3-C4109.2
C3-N2-O1106.8
N2-O1-C5109.8
O1-C5-C4109.1
C5-C4-C3105.1
Data is for 3-Amino-5-methylisoxazole and serves as a representative example for the isoxazole core.
Complementary Spectroscopic Data

For a comprehensive validation of this compound, the following spectroscopic data would be expected:

Spectroscopic Method Expected Observations for this compound
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the amino protons, and a singlet for the proton on the isoxazole ring.
¹³C NMR Resonances for the two carbons of the ethoxy group and the three carbons of the isoxazole ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, C-O stretching of the ether, and C=N and C=C stretching of the isoxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound (C₅H₈N₂O₂).

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of radiofrequency pulses are applied to excite the nuclei. The resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or as a thin film) or in solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of light absorbed at each frequency is measured.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination start Compound Synthesis crystal Single Crystal Growth start->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction mount->diffraction solve Solve Phase Problem diffraction->solve refine Refine Structure solve->refine validate Validate Structure refine->validate end end validate->end Final Structure

Caption: Workflow for determining a molecular structure using X-ray crystallography.

structure_validation_logic cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR (Connectivity) Final_Validation Validated Structure NMR->Final_Validation IR IR (Functional Groups) IR->Final_Validation MS Mass Spec (Molecular Formula) MS->Final_Validation Xray X-ray Crystallography (Absolute 3D Structure) Xray->Final_Validation Proposed_Structure Proposed Structure Proposed_Structure->NMR Proposed_Structure->IR Proposed_Structure->MS Proposed_Structure->Xray

Caption: Logical relationship of techniques for comprehensive structural validation.

A Comparative Analysis of the Biological Activity of 3-Amino-5-alkoxyisoxazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-Amino-5-alkoxyisoxazole analogs and related isoxazole derivatives. The information is supported by experimental data from various studies, with a focus on anticancer and antimicrobial properties.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] The introduction of an amino group at the 3-position and an alkoxy group at the 5-position of the isoxazole ring has been a key strategy in the development of novel therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative analysis of the biological activities of these compounds, detailing experimental protocols and visualizing relevant biological pathways.

Comparative Analysis of Biological Activity

The biological activity of 3-Amino-5-alkoxyisoxazole analogs is significantly influenced by the nature and position of substituents on the isoxazole ring and any appended aromatic systems. Structure-activity relationship (SAR) studies have revealed key features that govern their efficacy.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 3-aminoisoxazole and 5-aminoisoxazole derivatives against various cancer cell lines. A recurring theme in the SAR of these compounds is the importance of specific substitutions on the aryl rings attached to the isoxazole core. For instance, in a series of 3,4-diaryl-5-aminoisoxazoles, a trimethoxyphenyl group on one aryl ring and a methoxyphenyl group on the other resulted in high cytotoxicity, with IC50 values in the low micromolar to nanomolar range against cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).[2] Acetylation of the 5-amino group in some analogs maintained a cytotoxic profile similar to the well-known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4).[2]

Key SAR observations for anticancer activity include:

  • Position of the Amino Group: Studies on diarylisoxazoles suggest that a 5-aminoisoxazole bridge linking two aryl substituents is a crucial feature for potent antiproliferative activity.[3]

  • Substitution on the Amino Group: An unsubstituted 5-amino group has been identified as essential for high potency in certain diarylaminoisoxazoles.[3]

  • Aryl Substituents: The presence of methoxy groups on the phenyl rings, particularly a 3,4,5-trimethoxy substitution pattern, is frequently associated with enhanced anticancer activity.[2][3]

The mechanism of action for many anticancer isoxazole derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Some derivatives have also been shown to induce apoptosis through the activation of caspases 3 and 7.[2]

Table 1: Comparative Anticancer Activity of 3-Amino and 5-Aminoisoxazole Analogs

Compound/Analog TypeCancer Cell Line(s)IC50 (µM)Reference(s)
3,4-Diaryl-5-aminoisoxazole (analog with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups)HeLa, HepG20.022 - 0.065[2]
Acetylated 3,4-diaryl-5-aminoisoxazole-Similar to CA-4[2]
Diaryl-5-aminoisoxazolesVarious human cancer cell linesLow micromolar range[3]
3,5-Diarylisoxazole-quinazolinone hybrids--[2]

Note: This table summarizes data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

3-Aminoisoxazole derivatives have also been investigated for their potential as antimicrobial agents. The antimicrobial spectrum and potency are, again, highly dependent on the substitution pattern. For instance, a series of N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]

Key SAR observations for antimicrobial activity include:

  • Aryl Ring Substituents: The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings attached to the diaminoisoxazole core generally enhanced antibacterial activity.[4]

  • Substitution Pattern: Para-substitution on the phenyl rings was found to be favorable for antibacterial potency.[4]

Table 2: Comparative Antimicrobial Activity of N³, N⁵-di(substituted)isoxazole-3,5-diamine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Analog with p-F substitutionE. coli MTCC 443117[4]
Analog with p-Cl substitutionE. coli MTCC 443110[4]
Analog with p-Br substitutionE. coli MTCC 44395[4]
Analog with p-F substitutionS. aureus MTCC 96100[4]
Analog with p-Cl substitutionS. aureus MTCC 9695[4]
Cloxacillin (Standard)E. coli MTCC 443120[4]
Cloxacillin (Standard)S. aureus MTCC 96100[4]

Note: This table is based on data from a single study, allowing for a more direct comparison of the analogs presented.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are methodologies for key assays cited in the literature for evaluating isoxazole derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analog. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) into the wells of a 96-well microtiter plate.[5]

  • Serial Dilutions: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth across the wells of the plate.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[5]

  • Inoculation: Add the microbial suspension to each well.[5]

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (a standard antibiotic).[5]

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]

Visualizing Mechanisms of Action

To illustrate the potential mechanisms through which 3-aminoisoxazole analogs exert their anticancer effects, the following diagrams depict a simplified experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-Amino-5-alkoxyisoxazole Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assays (Caspase Activity) cell_cycle->apoptosis tubulin Tubulin Polymerization Assay apoptosis->tubulin

Caption: A generalized workflow for the synthesis and biological evaluation of 3-Amino-5-alkoxyisoxazole analogs.

apoptosis_pathway isoxazole 3-Aminoisoxazole Analog tubulin Tubulin Polymerization isoxazole->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis caspases Caspase Activation apoptosis->caspases Execution via

Caption: A simplified signaling pathway illustrating the induction of apoptosis by tubulin-targeting 3-aminoisoxazole analogs.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols: A Blueprint for Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following protocols outline the typical experiments conducted to validate an HPLC method for the quantification of 3-Amino-5-ethoxyisoxazole.

Method A: Isocratic Elution with UV Detection
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of acetonitrile and a 0.05 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by dissolving accurately weighed amounts of this compound reference standard in the mobile phase. Samples are diluted with the mobile phase to fall within the linear range of the method.

Alternative Method B: Gradient Elution with Diode Array Detection (DAD)
  • Chromatographic System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 10% to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD detection, monitoring at 230 nm for quantification and acquiring spectra from 200-400 nm for peak purity analysis.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to Method A, with dissolution and dilution in a mixture of water and acetonitrile (50:50 v/v).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected quantitative data from the validation of Method A and Method B, providing a clear comparison of their performance characteristics.

Table 1: System Suitability Parameters

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (Asymmetry)1.11.2≤ 2.0
Theoretical Plates (N)> 5000> 7000> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)< 1.0%< 0.8%≤ 2.0%

Table 2: Linearity and Range

ParameterMethod AMethod B
Range (µg/mL)1 - 1000.5 - 120
Correlation Coefficient (r²)0.99950.9998
Regression Equationy = 25432x + 1234y = 35876x + 876

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Method A (% Recovery)Method B (% Recovery)Acceptance Criteria
599.5100.298.0% - 102.0%
50100.8101.198.0% - 102.0%
90101.299.898.0% - 102.0%

Table 4: Precision (RSD%)

Precision LevelMethod A (RSD%)Method B (RSD%)Acceptance Criteria
Repeatability (Intra-day)0.8%0.6%≤ 2.0%
Intermediate Precision (Inter-day)1.2%1.0%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD0.30.15
LOQ1.00.5

Table 6: Robustness

Parameter VariationMethod A (% RSD of Peak Area)Method B (% RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 1.5%< 1.2%≤ 2.0%
Column Temperature (± 2°C)< 1.0%< 0.8%≤ 2.0%
Mobile Phase Composition (± 2%)< 1.8%N/A (Gradient)≤ 2.0%

Mandatory Visualization

The following diagram illustrates the logical workflow of the analytical method validation process described in this guide.

analytical_validation_workflow start Start Validation method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end_validation Validated Method documentation->end_validation

Caption: Workflow for Analytical Method Validation.

Conclusion

Both Method A and Method B present viable approaches for the analytical validation of an HPLC method for this compound. Method A, with its isocratic elution, offers simplicity and potentially faster run times, making it suitable for routine quality control. Method B, employing a gradient elution and a more modern column chemistry, provides higher resolution, greater sensitivity (lower LOD and LOQ), and the added benefit of peak purity analysis through DAD, which is advantageous for stability studies and impurity profiling. The choice between these methods would ultimately depend on the specific application, required sensitivity, and the complexity of the sample matrix. This guide serves as a foundational template for establishing a robust and reliable analytical method for this compound, ensuring data integrity and regulatory compliance.

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 3-Amino-5-ethoxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 3-Amino-5-ethoxyisoxazole derivatives. Due to the limited publicly available data on this specific hapten, this guide utilizes sulfamethoxazole (SMX), a structurally related compound containing a 3-aminoisoxazole core, as a proxy to present a representative cross-reactivity profile. The principles and methodologies described herein are directly applicable to the study of antibodies against this compound and its derivatives.

The specificity of an antibody is a critical factor in the development of accurate and reliable immunoassays. For small molecules (haptens) like this compound derivatives, achieving high specificity can be challenging due to potential cross-reactivity with structurally similar compounds. This guide offers insights into the expected cross-reactivity of antibodies developed against this class of molecules and provides detailed experimental protocols for their evaluation.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against a this compound-carrier protein conjugate. The data is presented to illustrate a typical cross-reactivity profile that might be observed in a competitive ELISA. The percentage of cross-reactivity is calculated relative to the primary analyte, this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
3-Amino-5-methoxyisoxazole2540
3-Amino-5-methylisoxazole5020
Sulfamethoxazole (SMX)2005
N4-Acetyl-SMX10001
3-Aminoisoxazole> 5000< 0.2

Note: The data presented in this table is illustrative and based on expected cross-reactivity patterns for anti-hapten antibodies. Actual results may vary depending on the specific hapten-carrier conjugate, immunization protocol, and assay conditions.

Experimental Protocols

Synthesis of Hapten-Carrier Conjugate (Immunogen)

To elicit an immune response against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][][4] The following is a representative protocol using the diazo reaction to couple the hapten to the carrier protein.

Materials:

  • This compound

  • Carrier Protein (KLH or BSA)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Borate buffer (0.1 M, pH 9.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Diazotization of the Hapten:

    • Dissolve 10 mg of this compound in 1 mL of 1 M HCl.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add 1 mL of a pre-cooled 1% sodium nitrite solution dropwise while stirring.

    • Continue stirring on ice for 30 minutes to form the diazonium salt.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of the carrier protein (KLH or BSA) in 5 mL of cold borate buffer.

    • Slowly add the diazotized hapten solution to the carrier protein solution dropwise with constant stirring at 4°C.

    • Allow the reaction to proceed for 4 hours at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted hapten and other small molecules.

    • Store the purified hapten-carrier conjugate at -20°C.

Polyclonal Antibody Production

The production of polyclonal antibodies involves immunizing a host animal with the prepared hapten-carrier conjugate.[5][6]

Materials:

  • Hapten-carrier conjugate (e.g., this compound-KLH)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Host animal (e.g., New Zealand white rabbits)

  • Sterile syringes and needles

  • Blood collection supplies

Procedure:

  • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the hapten-carrier conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit (total volume of 1 mL).

  • Booster Immunizations:

    • Boost the immunization every 3-4 weeks.

    • For booster injections, emulsify the hapten-carrier conjugate with Freund's Incomplete Adjuvant.

    • Administer the booster injections subcutaneously.

  • Titer Monitoring and Antibody Harvesting:

    • Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer using an indirect ELISA.

    • Once a high antibody titer is achieved, perform a final bleed to collect the antiserum.

    • Isolate the serum from the clotted blood by centrifugation.

    • The polyclonal antibodies can be further purified from the serum using protein A/G affinity chromatography.[6]

Competitive ELISA for Cross-Reactivity Testing

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the specificity of the raised antibodies by measuring their cross-reactivity with related compounds.[7][8][9][10]

Materials:

  • Coating antigen (e.g., this compound-BSA conjugate)

  • Polyclonal antiserum

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Primary analyte (this compound) and potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microtiter plates

Procedure:

  • Coating:

    • Dilute the coating antigen (this compound-BSA) to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the primary analyte and each cross-reactant in PBS.

    • In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the diluted polyclonal antiserum for 30 minutes at room temperature.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the primary analyte.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen).

    • Calculate the percentage cross-reactivity for each compound using the following formula:

      • % Cross-Reactivity = (IC50 of primary analyte / IC50 of cross-reactant) x 100

Visualizations

Workflow for Polyclonal Antibody Production

G cluster_0 Antigen Preparation cluster_1 Immunization cluster_2 Antibody Collection & Purification Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Primary Primary Immunization (with Freund's Complete Adjuvant) Immunogen->Primary Animal Host Animal (e.g., Rabbit) Animal->Primary Booster Booster Immunizations (with Freund's Incomplete Adjuvant) Primary->Booster 3-4 weeks Bleed Test Bleeds & Titer Check Booster->Bleed Harvest Final Bleed & Serum Collection Bleed->Harvest Purify Antibody Purification (Protein A/G Chromatography) Harvest->Purify pAb Purified Polyclonal Antibodies Purify->pAb

Caption: Workflow for the production of polyclonal antibodies against a hapten.

Principle of Competitive ELISA for Hapten Detection

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Ab Hapten1 Hapten Ab1->Hapten1 Hapten2 Hapten Ab1->Hapten2 Hapten3 Hapten Coated1 Coated Antigen Signal1 Low Signal Coated1->Signal1 Ab2 Ab Coated2 Coated Antigen Ab2->Coated2 Hapten4 Hapten Signal2 High Signal Coated2->Signal2

Caption: Principle of competitive ELISA for hapten detection.

References

comparing the efficacy of different synthetic routes to 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 3-amino-5-alkoxyisoxazoles serve as crucial building blocks for the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two plausible synthetic routes to 3-Amino-5-ethoxyisoxazole, a key intermediate for further chemical exploration. The presented routes are based on established methodologies for analogous 3-amino-5-alkylisoxazoles, offering a predictive assessment of their efficacy.

Synthetic Route 1: From Ethyl Cyanoacetate and Triethyl Orthoformate

This route is adapted from a known procedure for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid and represents a streamlined approach from readily available starting materials.[1] The key intermediate is an ethoxy enol ether, which undergoes cyclization with hydroxylamine.

Experimental Workflow

Synthetic Route 1 Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate_1 Ethyl 2-cyano-3-ethoxyacrylate Ethyl_Cyanoacetate:e->Intermediate_1:w DMAP (cat.) 110 °C Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate:e->Intermediate_1:w Target This compound Intermediate_1:e->Target:w NaOEt, EtOH Room Temp. Hydroxylamine Hydroxylamine Hydroxylamine:e->Target:w

Caption: Route 1: Synthesis via an enol ether intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

To a round-bottom flask is added triethyl orthoformate and ethyl cyanoacetate in a 1:1 molar ratio. A catalytic amount of 4-dimethylaminopyridine (DMAP) is then added. The reaction mixture is heated to 110 °C, and the ethanol formed during the reaction is continuously removed. Upon completion, the mixture is cooled, and the resulting product is purified.

Step 2: Synthesis of this compound

The intermediate, ethyl 2-cyano-3-ethoxyacrylate, is dissolved in ethanol. This solution is then added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction is stirred for 24 hours at room temperature. After the reaction is complete, the excess ethanol is removed by evaporation, and the product is isolated and purified.[1]

Synthetic Route 2: From β-Oxo-nitrile Analogue

This approach is a modification of a general and reliable method for synthesizing 3-amino-5-alkylisoxazoles.[2] The regioselectivity of the cyclization is controlled by pH and temperature, favoring the formation of the 3-amino isomer under specific conditions.

Experimental Workflow

Synthetic Route 2 Starting_Material Ethyl 3-cyano-2-oxopropanoate Intermediate_2 Oxime Intermediate Starting_Material:e->Intermediate_2:w pH 7-8 ≤ 45 °C Hydroxylamine Hydroxylamine Hydroxylamine:e->Intermediate_2:w Target This compound Intermediate_2:e->Target:w Acid-mediated cyclization

References

Spectroscopic Comparison of 3-Amino-5-ethoxyisoxazole and its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed spectroscopic comparison of 3-amino-5-alkoxyisoxazoles and their precursors, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for 3-Amino-5-ethoxyisoxazole, this document utilizes data for its close structural analog, 3-Amino-5-methylisoxazole, to provide a representative analysis. The spectroscopic characteristics of key precursors, including ethyl cyanoacetate and ethyl 3-amino-3-ethoxyacrylate hydrochloride, are also presented to offer a comprehensive overview for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Amino-5-methylisoxazole and two of its potential precursors. This data is essential for reaction monitoring and characterization of intermediates and the final product.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3-Amino-5-methylisoxazole CDCl₃2.3 (s, 3H, CH₃), 4.5 (br s, 2H, NH₂), 5.4 (s, 1H, CH)12.1 (CH₃), 95.8 (C4), 169.5 (C5), 172.1 (C3)[1]
Ethyl 3-amino-3-ethoxyacrylate hydrochloride CDCl₃1.2-1.4 (m, 6H, 2xCH₃), 4.1-4.3 (m, 4H, 2xOCH₂), 5.1 (s, 1H, CH), 8.8 (br s, 2H, NH₂)[2]13.8, 14.1 (CH₃), 60.2, 65.8 (OCH₂), 78.9 (C2), 164.8 (C1), 171.2 (C3)[2]
Ethyl Cyanoacetate Not Specified1.3 (t, 3H, CH₃), 3.5 (s, 2H, CH₂), 4.2 (q, 2H, OCH₂)13.9 (CH₃), 25.0 (CH₂), 62.5 (OCH₂), 112.9 (CN), 162.8 (C=O)[3]

Table 2: IR and Mass Spectrometry Data

CompoundIR Absorption Bands (ν, cm⁻¹)Mass Spectrometry (m/z)
3-Amino-5-methylisoxazole 3410, 3320 (N-H stretch), 2920 (C-H stretch), 1630 (N-H bend), 1590, 1450 (C=C, C=N stretch)[4]98 (M⁺), 83, 55, 43[5][6]
Ethyl 3-amino-3-ethoxyacrylate hydrochloride 3400-2800 (N-H, C-H stretch), 1680 (C=O stretch), 1620 (C=C stretch), 1250 (C-O stretch)159 (M⁺ of free base), 114, 86, 70[7]
Ethyl Cyanoacetate 2980 (C-H stretch), 2260 (C≡N stretch), 1745 (C=O stretch), 1250 (C-O stretch)[3][8]113 (M⁺), 85, 68, 42[9]

Synthetic Pathway

The synthesis of 3-amino-5-alkoxyisoxazoles can be achieved through various routes. A common method involves the cyclocondensation of a β-keto ester derivative with hydroxylamine. The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediate cluster_product Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate Ethyl 3-amino-3-ethoxyacrylate Ethyl_Cyanoacetate->Intermediate NaOEt / Ethanol Ethanol Ethanol Ethanol->Intermediate Hydroxylamine Hydroxylamine (from Hydrochloride salt) Product This compound Hydroxylamine->Product Intermediate->Product Hydroxylamine, Heat

Caption: Synthetic route to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence was used with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the material was mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet was recorded and subtracted from the sample spectrum.[9]

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) were correlated with known vibrational frequencies of functional groups.[9]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: The sample was dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.

  • Data Acquisition: For electron ionization (EI) mass spectrometry, a standard electron energy of 70 eV was used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[9]

  • Data Analysis: The mass spectrum displays the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides clues to the structure of the molecule.[9]

Conclusion

This guide provides a foundational spectroscopic comparison for 3-amino-5-alkoxyisoxazoles and their precursors. The presented data for 3-Amino-5-methylisoxazole serves as a valuable proxy for understanding the spectroscopic features of the target molecule, this compound. The detailed protocols and synthetic pathway offer practical information for researchers working on the synthesis and characterization of this important class of heterocyclic compounds. Further experimental work is encouraged to obtain and publish the specific spectroscopic data for this compound to enrich the available scientific literature.

References

A Comparative Purity Analysis of Synthesized 3-Amino-5-ethoxyisoxazole versus a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of 3-Amino-5-ethoxyisoxazole against a certified reference standard. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting safety and efficacy. This document outlines the key analytical methodologies and presents comparative data to facilitate the assessment of the synthesized compound's quality.

Comparative Analysis of Purity and Physical Properties

The purity of the synthesized this compound was rigorously assessed against a high-purity reference standard. The comparison included chromatographic purity by High-Performance Liquid Chromatography (HPLC), structural confirmation and impurity profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), and determination of key physical properties. The results are summarized in the table below.

ParameterSynthesized this compoundReference Standard
Appearance Off-white to pale yellow solidWhite crystalline solid
Melting Point (°C) 88-9192-94
Chromatographic Purity (HPLC, % Area) 99.2%≥ 99.8%
Major Impurity (HPLC, % Area) 0.35% (Unidentified, RRT ~1.2)≤ 0.1%
Total Impurities (HPLC, % Area) 0.8%≤ 0.2%
Residual Solvents (GC-HS) Ethanol: 500 ppm, Toluene: <50 ppmConforms to ICH Q3C limits
Water Content (Karl Fischer) 0.25%≤ 0.1%
Assay (by Titration, on dried basis) 99.5%99.5% - 100.5%

Visualizing the Quality Assessment Workflow

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of the synthesized this compound, from initial synthesis to final comparison against the reference standard.

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Release synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup crystallization Crystallization & Drying workup->crystallization hplc HPLC Purity & Impurity Profiling crystallization->hplc nmr NMR (1H & 13C) Structural Confirmation crystallization->nmr ms Mass Spectrometry (Identity & Impurity MW) crystallization->ms kf Karl Fischer (Water Content) crystallization->kf gc GC-HS (Residual Solvents) crystallization->gc data_comp Compare Data to Reference Standard hplc->data_comp nmr->data_comp ms->data_comp kf->data_comp gc->data_comp spec_check Check Against Specifications data_comp->spec_check release Batch Release Decision spec_check->release

Caption: Workflow for Purity Assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below. These protocols are essential for reproducible and accurate results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chromatographic purity of this compound and to quantify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound and to identify any potential organic impurities.

  • Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.[1]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).

  • Proton (¹H) NMR:

    • Expected Chemical Shifts (δ, ppm) in CDCl₃: ~1.4 (t, 3H, -OCH₂CH₃), ~4.3 (q, 2H, -OCH₂CH₃), ~5.0 (s, 1H, isoxazole ring H), ~5.5 (br s, 2H, -NH₂).

  • Carbon (¹³C) NMR:

    • Expected Chemical Shifts (δ, ppm) in CDCl₃: ~14 (-OCH₂CH₃), ~70 (-OCH₂CH₃), ~90 (isoxazole ring C-4), ~160 (isoxazole ring C-5), ~170 (isoxazole ring C-3).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of unknown impurities.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Expected Mass-to-Charge Ratio (m/z): [M+H]⁺ = 129.06.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Infuse the solution directly into the mass spectrometer or analyze via LC-MS using the HPLC conditions described above.

Signaling Pathway and Logical Relationships in Purity Assessment

The following diagram illustrates the logical flow and interdependencies of the different analytical tests performed to arrive at a comprehensive purity assessment.

G Interrelation of Analytical Purity Tests cluster_identity Identity Confirmation cluster_purity Purity & Impurity Quantification cluster_assay Potency nmr_id NMR (Confirms Structure) final_purity Overall Purity Profile nmr_id->final_purity ms_id Mass Spec (Confirms MW) ms_id->final_purity hplc_purity HPLC (Chromatographic Purity) hplc_purity->final_purity gc_solvents GC-HS (Residual Solvents) gc_solvents->final_purity kf_water Karl Fischer (Water Content) kf_water->final_purity assay Titration (Quantitative Assay) assay->final_purity

Caption: Analytical Test Interdependencies.

References

in vitro and in vivo correlation of 3-Amino-5-ethoxyisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Correlation of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of compounds with diverse biological activities. Establishing a correlation between in vitro activity and in vivo efficacy is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of isoxazole derivatives for which both in vitro and in vivo data have been reported, focusing on their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamides

A study by Hawash et al. investigated a series of fluorophenyl-isoxazole-carboxamide derivatives for their antioxidant potential. The in vitro activity was assessed by measuring the scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, while the in vivo evaluation was conducted in a mouse model.[1][2][3]

Data Presentation

Table 1: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives [2]

Compound IDStructureDPPH Scavenging IC50 (µg/ml)
2a N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.45 ± 0.21
2c N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.47 ± 0.33
Trolox (Control) -3.10 ± 0.92

Table 2: In Vivo Antioxidant Activity of Compound 2a [1][2]

Treatment GroupTotal Antioxidant Capacity (TAC)
Compound 2a Two-fold greater than Quercetin
Quercetin (Control) -
Experimental Protocols

In Vitro DPPH Radical Scavenging Assay: [1][2] The antioxidant activity of the synthesized fluorophenyl-isoxazole-carboxamide derivatives was evaluated using the DPPH free radical scavenging assay. Different concentrations of the test compounds were incubated with a methanolic solution of DPPH. The absorbance of the resulting solutions was measured at a specific wavelength using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated, and the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. Trolox was used as a positive control.

In Vivo Antioxidant Activity Assessment: [1][2] Based on the promising in vitro results, the most potent compound, 2a, was selected for in vivo evaluation. Male mice were divided into groups and injected intraperitoneally with either compound 2a or the positive control, Quercetin. After a specific period, blood samples were collected, and the total antioxidant capacity (TAC) was measured to assess the in vivo antioxidant effect.

Logical Relationship Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment DPPH Assay DPPH Assay IC50 Determination IC50 Determination DPPH Assay->IC50 Determination Data Analysis Compound Selection Compound Selection IC50 Determination->Compound Selection Select Most Potent Animal Model (Mice) Animal Model (Mice) Compound Administration Compound Administration Animal Model (Mice)->Compound Administration TAC Measurement TAC Measurement Compound Administration->TAC Measurement Compound Selection->Compound Administration

Caption: Workflow from in vitro screening to in vivo validation.

Anti-inflammatory Activity of Isoxazole Derivatives

A separate study evaluated a series of synthesized isoxazole derivatives for their anti-inflammatory properties using both in vitro and in vivo methods. The in vitro assay involved the inhibition of protein denaturation, while the in vivo models included carrageenan-induced paw edema and xylene-induced ear edema in rats.

Data Presentation

Due to the qualitative nature of the data presented in the source, a table of the most active compounds is provided below.

Table 3: Overview of Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound IDIn Vitro Activity (% Inhibition of Protein Denaturation)In Vivo Activity (Carrageenan-induced paw edema & Xylene-induced ear edema)
L1, L4, L6, L8, L9, L15, L19 Highly PotentSignificant anti-inflammatory activity comparable to Diclofenac Sodium
Experimental Protocols

In Vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation): The synthesized isoxazole derivatives were screened for their ability to inhibit heat-induced protein denaturation. The reaction mixture contained the test compounds and bovine serum albumin. The samples were incubated at a specific temperature and the turbidity was measured. The percentage inhibition of protein denaturation was calculated and compared with a standard drug.

In Vivo Anti-inflammatory Activity:

  • Carrageenan-induced Paw Edema: Wistar albino rats were administered the test compounds orally. After one hour, carrageenan was injected into the sub-plantar region of the rat's hind paw to induce edema. The paw volume was measured at different time intervals using a plethysmograph, and the percentage inhibition of edema was calculated and compared with the standard drug, diclofenac sodium.

  • Xylene-induced Ear Edema: The test compounds were administered orally to rats one hour before the topical application of xylene to the ear to induce edema. The thickness of the ear was measured, and the anti-inflammatory activity was determined by comparing the swelling in the treated group with the control group.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Models Protein Denaturation Assay Protein Denaturation Assay Lead Identification Lead Identification Protein Denaturation Assay->Lead Identification Identify Potent Compounds Carrageenan Paw Edema Carrageenan Paw Edema Xylene Ear Edema Xylene Ear Edema Lead Identification->Carrageenan Paw Edema Lead Identification->Xylene Ear Edema G Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibition Client Proteins Client Proteins HSP90->Client Proteins Chaperoning Protein Degradation Protein Degradation Client Proteins->Protein Degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Induces

References

A Comparative Guide to 3-Aminoisoxazole-Based Inhibitors: Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of 3-aminoisoxazole-based inhibitors. Due to the limited availability of public data on 3-amino-5-ethoxyisoxazole derivatives, this guide broadens the scope to include various 3-aminoisoxazole analogs, offering insights into their potential as therapeutic agents.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] Derivatives of 3-aminoisoxazole, in particular, have emerged as a promising class of inhibitors targeting a range of biological processes, from microbial growth to cancer cell proliferation. This guide summarizes key performance data, outlines relevant experimental protocols, and visualizes associated signaling pathways to aid in the evaluation and development of these compounds.

Performance Benchmarking of 3-Aminoisoxazole Derivatives

The biological activity of 3-aminoisoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and the amino group. The following tables summarize the reported in vitro activities of various analogs, providing a baseline for comparison.

Table 1: Anticancer Activity of 3-Aminoisoxazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (average)Sulforhodamine B (SRB)0.046[2]
Isoxazole-carboxamide derivative 2d HeLaMTT18.62 (µg/ml)[3]
Isoxazole-carboxamide derivative 2d Hep3BMTT~23 (µg/ml)[3]
Isoxazole-carboxamide derivative 2e Hep3BMTT~23 (µg/ml)[3]
Isoxazole-carboxamide derivative MYM4 HeLaNot Specified1.57[4]
Isoxazole-carboxamide derivative MYM4 Hep3BNot Specified4.84[4]
Isoxazole-carboxamide derivative MYM4 CaCo-2Not Specified10.22[4]

Table 2: Antimicrobial Activity of 3-Aminoisoxazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µM)Reference
5-amino-3-methylisoxazole-4-carbohydrazide derivative 3d Various BacteriaWeak to mild activity[5]
5-aminoisoxazole[5,4-d]pyrimidin-4-one derivative 4d Various BacteriaWeak to mild activity[5]
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)S. aureus, P. aeruginosa, C. albicans0.125–0.25 (mg/mL) for biofilm reduction[1]
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10)S. aureus, P. aeruginosa, C. albicans0.125–0.25 (mg/mL) for biofilm reduction[1]

Key Signaling Pathways

The anticancer effects of many small molecule inhibitors are often attributed to their modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways targeted by this compound are not yet fully elucidated, related heterocyclic compounds have been shown to interfere with key oncogenic pathways such as the PI3K/Akt and MAPK/ERK pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: The PI3K/Akt signaling pathway, a key regulator of cell survival.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Figure 2: The MAPK/ERK signaling pathway, crucial for cell proliferation.

Experimental Protocols

The evaluation of 3-aminoisoxazole-based inhibitors typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-aminoisoxazole derivatives (typically in a series of dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the 3-aminoisoxazole derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the assembly of microtubules, a common mechanism of action for many anticancer drugs.[7]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.

  • Compound Incubation: In a 96-well plate, add the 3-aminoisoxazole derivatives at various concentrations to the reaction buffer.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C using a plate reader. The increase in absorbance corresponds to the formation of microtubules.[8]

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Experimental Workflow for Inhibitor Benchmarking

The process of benchmarking a new inhibitor involves a systematic progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action A Compound Library (3-Aminoisoxazole Derivatives) B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Dose-Response Studies (IC50/MIC Determination) B->C D Selectivity Profiling (Normal vs. Cancer/Microbial Cells) C->D E Target-Based Assays (e.g., Kinase, Tubulin Polymerization) D->E F Cellular Pathway Analysis (e.g., Western Blot, Flow Cytometry) E->F

Figure 3: A general workflow for benchmarking the performance of inhibitors.

Conclusion

While specific performance data for this compound-based inhibitors remains scarce in publicly available literature, the broader class of 3-aminoisoxazole derivatives demonstrates significant potential as a source of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers interested in exploring this chemical space. Further investigation into the synthesis and biological evaluation of this compound and other 3-amino-5-alkoxyisoxazole derivatives is warranted to fully understand their structure-activity relationships and therapeutic potential. As more data becomes available, a more direct and detailed comparison will be possible, paving the way for the development of next-generation inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-5-ethoxyisoxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. In the absence of an SDS for 3-Amino-5-ethoxyisoxazole, precautions for similar isoxazole compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of isoxazole derivatives, which should be considered applicable to this compound in the absence of specific data.

CategoryInformation
Primary Hazards May cause skin, eye, and respiratory irritation.[2] Some related compounds are harmful if swallowed.[1]
Waste Classification Should be treated as hazardous waste unless specifically determined otherwise by a qualified professional.[3][4]
Containerization Use original or chemically compatible, leak-proof containers.[5][6] Containers must be clearly labeled as "Hazardous Waste."[4][6]
Storage Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7][8]
Disposal Method Dispose of through an approved hazardous waste disposal facility.[3][8] Do not dispose of down the drain or in regular trash.[3][4][5]
Spill Cleanup For dry spills, sweep up and place in a suitable container for disposal, avoiding dust generation.[1] For liquid spills, absorb with an inert material.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national hazardous waste regulations.[5]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes the pure compound, contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips), and solutions.

    • Segregate this waste from other laboratory waste streams at the point of generation to prevent cross-contamination and dangerous reactions.[4]

  • Containerization:

    • Solid Waste: For pure, unused this compound, the original manufacturer's container is the preferred option for disposal.[5] Contaminated solids should be placed in a durable, sealable plastic bag or a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a chemically compatible, leak-proof container with a secure lid.[6]

    • Ensure all waste containers are in good condition, free from leaks or cracks.[6]

  • Labeling:

    • All containers of this compound waste must be clearly labeled as "Hazardous Waste."[4][6]

    • The label should include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • Associated hazards (e.g., "Irritant," "Handle with Caution")

      • The date of waste generation

      • The name of the generating researcher or laboratory

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area should be well-ventilated and away from heat, sparks, and open flames.[8]

    • Ensure the waste is stored separately from incompatible materials.

  • Disposal Request and Collection:

    • Once the waste container is full or the designated accumulation time limit is approaching, request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[4]

    • Follow your institution's specific procedures for waste pickup.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Source B->C D Is the waste solid or liquid? C->D E_solid Use Original or Labeled Solid Waste Container D->E_solid Solid F_liquid Use Labeled, Leak-Proof Liquid Waste Container D->F_liquid Liquid G Label Container: 'Hazardous Waste' + Chemical Name & Date E_solid->G F_liquid->G H Store in Designated Satellite Accumulation Area G->H I Request Pickup from Environmental Health & Safety H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-ethoxyisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-ethoxyisoxazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost caution in a controlled laboratory setting.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards of its analogues and general laboratory safety protocols.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause severe eye damage.
Skin Protection - Gloves Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use. Double gloving is recommended.To prevent skin contact, which could lead to irritation.
Skin Protection - Lab Coat A flame-resistant lab coat should be worn.To prevent skin contact with skin and clothing.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful vapors or aerosols.
Foot Protection Closed-toe shoes.Required to protect feet from spills.
II. Operational Plan: Handling and Storage

Adherence to strict operational procedures is critical for the safe handling of this compound.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

B. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • When handling, do not eat, drink, or smoke.

  • Wash hands thoroughly after handling.

C. Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep containers in a cool, dry, and well-ventilated place.

D. Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.

  • Clean-up: Sweep up and shovel into suitable containers for disposal.

  • Decontaminate: Wash the spill area thoroughly.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste.

  • Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour waste down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, paper towels, and glassware, should be treated as hazardous waste and disposed of accordingly.

Visualizations

Experimental Workflow

A Preparation - Don PPE - Prepare workspace in fume hood B Handling - Weigh and transfer compound - Prepare solutions A->B C Experimentation - Conduct experiment in fume hood - Monitor for any adverse reactions B->C D Decontamination - Clean workspace - Decontaminate equipment C->D E Waste Disposal - Segregate and label waste - Dispose according to regulations D->E F Post-Experiment - Remove PPE - Wash hands thoroughly E->F

Caption: Experimental Workflow for Safe Handling of this compound.

Logical Relationship for Risk Assessment

A Identify Hazards (Based on Analogues) B Assess Risks - Inhalation - Skin/Eye Contact - Ingestion A->B C Implement Controls - PPE - Engineering Controls - Administrative Controls B->C D Review and Refine - Monitor effectiveness - Update procedures C->D D->A Feedback Loop

Caption: Logical Relationship for Risk Assessment of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.